Dihydrate methotrexate
Description
Historical Trajectories of Methotrexate (B535133) Research and Discovery
The journey of methotrexate began in the 1940s with the pioneering work of Dr. Sidney Farber. wikipedia.orgmdedge.com His research was built upon the observation that folic acid, a vitamin essential for cell growth, paradoxically worsened leukemia in children. wikipedia.orgnih.gov This led to the hypothesis that a compound that could block the action of folic acid—an antifolate—could be an effective treatment.
In 1947, a team led by Farber demonstrated that aminopterin (B17811), a folic acid analog developed by Yellapragada Subbarow, could induce remission in children with acute lymphoblastic leukemia. wikipedia.orgnih.gov This was a landmark achievement, establishing the principle of antimetabolite therapy. nih.gov Soon after, in an effort to find a more stable and less toxic alternative to aminopterin, amethopterin (B1665966) was synthesized, which would later be named methotrexate. wikipedia.orgrevistamedicinamilitara.ro By the early 1950s, methotrexate began to replace aminopterin in clinical use due to its more favorable therapeutic index. nih.gov
The application of methotrexate expanded beyond oncology when, in 1951, its efficacy in treating rheumatoid arthritis was first reported. revistamedicinamilitara.ro This discovery opened a new chapter for the drug, leading to its widespread use in treating various autoimmune and inflammatory diseases like psoriasis. mdedge.comrheumnow.com
Key Milestones in Methotrexate Discovery and Early Application
| Year | Event | Significance |
|---|---|---|
| 1947 | Dr. Sidney Farber demonstrates that aminopterin induces remission in childhood leukemia. wikipedia.orgnih.gov | Establishes the concept of antifolate therapy for cancer. |
| ~1949 | Methotrexate (amethopterin) is synthesized. nih.govrevistamedicinamilitara.ro | Provides a more stable and less toxic alternative to aminopterin. |
| 1951 | First report on the use of methotrexate for rheumatoid arthritis. revistamedicinamilitara.ro | Expands the therapeutic application of methotrexate beyond cancer. |
| 1956 | Animal studies confirm the better therapeutic index of methotrexate over aminopterin. wikipedia.org | Leads to the clinical preference for methotrexate. |
| 1972 | Methotrexate receives FDA approval for treating psoriasis. mdedge.comrevistamedicinamilitara.ro | Solidifies its role in treating inflammatory diseases. |
| 1988 | FDA approval for rheumatoid arthritis is granted. revistamedicinamilitara.ro | Establishes methotrexate as a standard of care for this autoimmune disease. |
Evolution of Research Paradigms for Antifolate Compounds
The initial research paradigm for antifolates was centered on the simple concept of competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. wikipedia.orgcancernetwork.com This inhibition disrupts the synthesis of nucleotides, which are the building blocks of DNA, thereby halting the proliferation of rapidly dividing cells like cancer cells. wikipedia.org
However, over time, research has revealed a more complex picture. The development of resistance to methotrexate spurred investigations into alternative mechanisms of action and resistance. cancernetwork.comnih.gov This led to the discovery of several key factors influencing the efficacy of antifolates:
Drug Transport: The ability of the drug to enter and exit the cell through transporters like the reduced folate carrier (RFC) and ATP-binding cassette (ABC) transporters. cancernetwork.comresearchgate.net
Polyglutamylation: Once inside the cell, methotrexate is modified by the addition of glutamate (B1630785) residues, a process called polyglutamylation. researchgate.netnih.gov This traps the drug inside the cell and increases its inhibitory activity against other enzymes in the folate pathway. cancernetwork.com
Multiple Enzyme Targets: Beyond DHFR, methotrexate and its polyglutamated forms have been found to inhibit other enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis, such as thymidylate synthase and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase. nih.govresearchgate.netnih.gov
This deeper understanding has led to the development of new generations of antifolates, such as pemetrexed (B1662193) and pralatrexate, which have different enzyme targets and improved transport properties. nih.govresearchgate.net Current research is focused on designing antifolates that can be selectively delivered to cancer cells, thereby minimizing side effects on normal tissues. researchgate.net
Scope and Significance of Mechanistic Investigations Pertaining to Methotrexate
The mechanistic investigation of methotrexate is crucial for several reasons. A thorough understanding of how the drug works at a molecular level allows for the optimization of its therapeutic use, the prediction of patient responses, and the development of strategies to overcome resistance. nih.govnih.gov
Inhibition of Dihydrofolate Reductase (DHFR): The primary and most well-understood mechanism of methotrexate is the competitive inhibition of DHFR. wikipedia.orgcancernetwork.com Methotrexate has a much higher affinity for DHFR than its natural substrate, dihydrofolate. wikipedia.org This binding prevents the conversion of dihydrofolate to tetrahydrofolate, a co-factor essential for the synthesis of thymidine (B127349) and purines, which are vital for DNA and RNA synthesis. wikipedia.orgmdpi.com The binding process itself is complex, involving conformational changes in the enzyme. nih.gov
Anti-inflammatory Mechanisms: In the context of autoimmune diseases like rheumatoid arthritis, the anti-inflammatory effects of methotrexate are not solely explained by DHFR inhibition. wikipedia.orgmdpi.com Research suggests that other mechanisms are at play, including:
Adenosine (B11128) Release: Methotrexate leads to the accumulation of AICAR, which in turn inhibits adenosine deaminase, leading to an increase in intracellular and extracellular adenosine. nih.govnih.gov Adenosine is a potent anti-inflammatory molecule. caymanchem.com
Inhibition of T-cell Activation: Methotrexate can suppress T-cell activation and the expression of adhesion molecules. wikipedia.org
Cytokine Modulation: It has been shown to inhibit the activity of pro-inflammatory cytokines like interleukin-1 (IL-1). wikipedia.orgtau.ac.il
Generation of Reactive Oxygen Species (ROS): Low-dose methotrexate can induce apoptosis in activated T-cells through the generation of ROS. mdpi.com
Structural Insights from Dihydrate Methotrexate: The specific chemical form of methotrexate, such as its hydrated state, can influence its properties. For instance, "methotrexate hydrate" is a form of the compound that includes water molecules in its crystal structure. caymanchem.comscbt.com Studies on the crystal structure of methotrexate, including its hydrated forms, have been instrumental in understanding its flexibility and how it interacts with its target enzymes. nih.govresearchgate.net For example, the crystal structure of a hydrated strontium salt of methotrexate revealed that the molecule can exist in different conformations, highlighting its ability to adapt to the specific binding site of an enzyme. nih.govresearchgate.net This conformational flexibility is a key aspect of its potent inhibitory activity. Characterization of different solvatomorphs (crystal forms containing solvent molecules) of methotrexate has shown that the manufacturing process and the solvent used can lead to different crystalline forms, including trihydrates, which can have different physical properties. srce.hr
The ongoing investigation into the multifaceted mechanisms of methotrexate continues to provide valuable insights into cell biology and disease pathogenesis, paving the way for the development of more effective and targeted therapies. nih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H26N8O7 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;dihydrate |
InChI |
InChI=1S/C20H22N8O5.2H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);2*1H2 |
InChI Key |
TXQDMGIRZSHAQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Methotrexate Action
Dihydrofolate Reductase (DHFR) Inhibition Kinetics and Dynamics
The interaction between methotrexate (B535133) and DHFR is characterized by rapid, high-affinity binding that effectively sequesters the enzyme, preventing it from catalyzing its natural reaction.
Methotrexate is a structural analog of 7,8-dihydrofolate (DHF), the natural substrate for DHFR. proteopedia.orgresearchgate.net Due to this structural similarity, it acts as a competitive inhibitor, binding to the same active site on the DHFR enzyme. proteopedia.orgchegg.com However, the affinity of DHFR for methotrexate is approximately 1,000 times greater than its affinity for DHF. proteopedia.orgyoutube.com This results in a potent and nearly irreversible blockage of the enzyme's activity. proteopedia.org
The binding is a multi-step process, beginning with a rapid initial association, followed by a conformational isomerization of the enzyme-inhibitor complex. nih.gov This change leads to an even more tightly bound state, classifying methotrexate as a slow, tight-binding competitive inhibitor. nih.govnih.gov The inhibition constants (Ki) for methotrexate are in the picomolar to nanomolar range, underscoring the potency of this interaction. nih.govnih.gov
| Enzyme Source | Ligand | Inhibition Constant (Ki) |
| Recombinant Human DHFR | Methotrexate | 3.4 pM nih.govnih.gov |
| Recombinant Human DHFR | Methotrexate Polyglutamate | 1.4 pM nih.gov |
| E. coli DHFR | Methotrexate | 9.5 nM nih.govresearchgate.net |
X-ray crystallography studies have elucidated the precise molecular interactions between methotrexate and the DHFR active site. nih.govuzh.ch Methotrexate binds in a similar orientation to the natural substrate, DHF, occupying the folate-binding pocket. researchgate.net The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.
Key interactions include:
Hydrogen Bonding: The 2,4-diaminopteridine (B74722) ring of methotrexate forms crucial hydrogen bonds with highly conserved acidic residues in the active site, such as Aspartate-27 (in E. coli DHFR), and with the backbone carbonyls of other residues like Ile-7 and Ile-94. nih.gov A water molecule often mediates additional hydrogen bonds, further stabilizing the complex.
Hydrophobic Interactions: The pteridine (B1203161) ring and the p-aminobenzoyl (p-ABA) moiety of methotrexate engage in extensive hydrophobic and van der Waals contacts with surrounding nonpolar residues. nih.gov These include Ile-7, Ala-9, Leu-22, Phe-34, and Val-115. nih.gov
Upon binding, DHFR undergoes a significant conformational change where a flexible loop (residues 9-24, often called the Met-20 loop) closes over the bound inhibitor, sequestering it from the solvent and further strengthening the interaction. nih.govnih.gov
| Methotrexate Moiety | Interacting DHFR Residues (Examples) | Type of Interaction |
| Pteridine Ring | Asp-27, Ile-7, Ala-9, Leu-22, Val-115 | Hydrogen Bonding, Hydrophobic |
| p-Aminobenzoyl (p-ABA) | Phe-34, Ile-60, Pro-61, Leu-67 | Hydrophobic |
Disruption of Folate-Dependent Metabolic Pathways
The primary consequence of DHFR inhibition is the severe depletion of intracellular pools of tetrahydrofolate (THF). oup.com DHFR is the sole enzyme responsible for regenerating the biologically active THF from DHF, which is produced during certain biosynthetic reactions. nih.govyoutube.com THF and its derivatives, collectively known as folates, are essential coenzymes that function as carriers of one-carbon units (e.g., methyl, formyl groups) in a variety of critical metabolic pathways. encyclopedia.pubresearchgate.net By halting THF regeneration, methotrexate starves these pathways of their required cofactors. pfizermedicalinformation.ca
The de novo synthesis of purine (B94841) nucleotides (adenosine and guanosine) is critically dependent on folate cofactors. Two steps in the purine biosynthesis pathway require the enzyme glycinamide (B1583983) ribonucleotide transformylase (GART) and aminoimidazole carboxamide ribonucleotide transformylase (ATIC), both of which use N¹⁰-formyl-THF as the one-carbon donor. researchgate.netclinpgx.org
By depleting the intracellular pool of THF and its formylated derivatives, methotrexate causes a direct inhibition of these steps. pfizermedicalinformation.canih.gov This leads to a block in purine ring formation, resulting in the depletion of acid-soluble adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) concentrations. nih.govaacrjournals.org Furthermore, the polyglutamated forms of methotrexate, which are retained within the cell, can directly inhibit ATIC, adding another layer to the disruption of purine synthesis. clinpgx.orgdrugbank.com This cessation of purine production halts nucleic acid synthesis and cellular replication. nih.govoup.com
While methotrexate affects multiple pyrimidine (B1678525) pathways, its most significant impact is on the synthesis of thymidylate, a pyrimidine base unique to DNA. The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) is catalyzed by the enzyme thymidylate synthase (TS). pfizermedicalinformation.cacontentrheum.com This reaction is a rate-limiting step in DNA synthesis and requires the folate derivative N⁵,N¹⁰-methylene-THF as the one-carbon donor. oup.comreddit.com
During this reaction, N⁵,N¹⁰-methylene-THF is oxidized to DHF. oup.com For DNA synthesis to continue, DHF must be recycled back to THF and subsequently to N⁵,N¹⁰-methylene-THF. This recycling is catalyzed by DHFR. By potently inhibiting DHFR, methotrexate prevents the regeneration of the N⁵,N¹⁰-methylene-THF cofactor, which leads to a secondary inhibition of thymidylate synthase. pfizermedicalinformation.cacontentrheum.com The resulting "thymineless" state blocks DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis. proteopedia.orgpfizermedicalinformation.ca
Modulation of Intracellular Nucleotide Pools
Methotrexate significantly alters the balance of intracellular nucleotides, which are the fundamental building blocks of DNA and RNA and are crucial for cellular energy metabolism. nih.govnih.gov This modulation is a key aspect of its mechanism of action.
Depletion of Adenosine Triphosphate (ATP) and Guanosine Triphosphate (GTP)
Research has demonstrated that methotrexate treatment can lead to a reduction in the intracellular pools of purine ribonucleotides, specifically adenosine triphosphate (ATP) and guanosine triphosphate (GTP). nih.govnih.gov In a study on L1210 mouse leukemic cells, treatment with methotrexate resulted in a significant decline in both ATP and GTP levels, reaching 24-30% of control levels within three hours. nih.gov This depletion of high-energy phosphate (B84403) compounds can impact numerous cellular processes that are dependent on ATP and GTP for energy. In human T cells, low-dose methotrexate has been shown to reduce the levels of both ATP and GTP, which is associated with a reduction in T cell proliferation and an increase in apoptosis. nih.gov
Accumulation of Aminoimidazolecarboxamidoribonucleotide (AICAR)
A pivotal effect of methotrexate, particularly its polyglutamated forms, is the inhibition of the enzyme 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC). nih.govnih.govclinexprheumatol.org This enzyme is crucial for the de novo synthesis of purines. clinpgx.org Inhibition of ATIC leads to the intracellular accumulation of its substrate, AICAR. nih.govjci.orgnih.gov This buildup of AICAR has significant downstream consequences, including the inhibition of adenosine deaminase and AMP deaminase, which in turn affects adenosine metabolism and signaling pathways. nih.govclinexprheumatol.org
Adenosine Pathway Interactions and Signaling
Methotrexate-Induced Extracellular Adenosine Accumulation
The accumulation of intracellular AICAR, as described above, plays a central role in the methotrexate-induced increase in extracellular adenosine. nih.govclinexprheumatol.org AICAR inhibits adenosine deaminase, an enzyme that breaks down adenosine. nih.gov This inhibition, coupled with the inhibition of AMP deaminase, leads to an increase in intracellular AMP, which is then released from the cell and converted to adenosine extracellularly by ecto-5'-nucleotidase (CD73). clinexprheumatol.orgresearchgate.net Studies have shown that methotrexate treatment increases adenosine concentrations in inflammatory exudates. jci.orgnih.gov This elevation of extracellular adenosine is a key mediator of methotrexate's anti-inflammatory effects. clinexprheumatol.orgnih.gov
Role of Adenosine Receptors in Cellular Responses
Extracellular adenosine exerts its anti-inflammatory effects by binding to specific G-protein coupled adenosine receptors on the surface of various immune cells. nih.govproquest.com There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3. nih.gov The activation of A2A and A3 receptors, in particular, is associated with potent anti-inflammatory responses. elifesciences.orgacrabstracts.org For instance, stimulation of the A2A receptor can inhibit inflammation. nih.gov The anti-inflammatory effects of methotrexate can be reversed by adenosine receptor antagonists, highlighting the critical role of these receptors. jci.orgnih.gov Studies in knockout mice have further confirmed the importance of the A2A receptor in mediating the anti-inflammatory actions of methotrexate. nih.gov The expression of these receptors in synovial tissue from patients with rheumatoid arthritis provides a basis for methotrexate's action at the primary site of inflammation. nih.gov
Alterations in Key Metabolic Pathways
Beyond its direct effects on nucleotide and adenosine metabolism, methotrexate can induce broader alterations in key metabolic pathways. As a folate antagonist, methotrexate inhibits dihydrofolate reductase (DHFR), which is essential for the regeneration of tetrahydrofolate, a vital cofactor in the synthesis of purines and thymidylate. wikipedia.orgpatsnap.comclinpgx.org This inhibition disrupts DNA and RNA synthesis. patsnap.com
Furthermore, by inhibiting DHFR, methotrexate can deplete levels of tetrahydrofolate and methyltetrahydrofolate, which act as methyl donors for the formation of methionine and S-adenosylmethionine (SAM). nih.gov SAM is a universal methyl donor involved in numerous methylation reactions, and its depletion can affect various cellular processes. nih.gov
Glycine Cleavage System Modifications
Dihydrate methotrexate does not directly modify the components of the Glycine Cleavage System (GCS), a multi-enzyme complex located in the inner mitochondrial membrane responsible for the breakdown of glycine. The GCS is a crucial part of one-carbon metabolism, working in concert with other enzymes to provide one-carbon units for the synthesis of nucleotides and other essential biomolecules. nih.govjst.go.jp The GCS is composed of four protein components that work together to catalyze the degradation of glycine. nih.gov
| Component | Name | Function |
| P-protein | Glycine dehydrogenase (decarboxylating) | A pyridoxal (B1214274) phosphate-containing protein that initiates the reaction. |
| T-protein | Aminomethyl-transferase | Transfers the aminomethyl group to tetrahydrofolate. |
| H-protein | Lipoic acid-containing protein | Acts as a carrier for the aminomethyl intermediate. |
| L-protein | Dihydrolipoamide dehydrogenase | A common component that regenerates the H-protein. |
This table provides an overview of the components of the Glycine Cleavage System.
Recent research has explored the synergistic effects of methotrexate with direct inhibitors of SHMT, particularly in the context of T-cell acute lymphoblastic leukemia (T-ALL). Studies have shown that combining methotrexate with an SHMT inhibitor, such as SHIN2, leads to a more potent anti-leukemic effect than either agent alone. nih.govnih.gov This synergy is thought to arise from the dual blockade of the folate pathway, with methotrexate targeting DHFR and the SHMT inhibitor directly targeting the generation of one-carbon units from serine. nih.gov
| Treatment | Effect on T-ALL cells |
| Methotrexate (low dose) | Sensitizes cells to SHMT inhibitors. |
| SHIN2 (SHMT inhibitor) | Increases survival in mouse models of T-ALL. |
| Methotrexate + SHIN2 | Synergistic effect, leading to increased survival in mouse models and patient-derived xenografts. nih.gov |
| Methotrexate-resistant cells | Show enhanced sensitivity to SHIN2. nih.govnih.gov |
This table summarizes the synergistic effects of methotrexate and SHMT inhibitors in T-cell acute lymphoblastic leukemia.
Pentose (B10789219) Phosphate Pathway Dysregulation
This compound has been shown to directly interfere with the pentose phosphate pathway (PPP), a crucial metabolic route for the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and precursors for nucleotide biosynthesis. The primary mechanism of this dysregulation is the inhibition of key enzymes in the oxidative branch of the PPP.
Research has demonstrated that methotrexate inhibits the activity of glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), the first two and rate-limiting enzymes of the PPP. researchgate.netnih.govnih.gov This inhibition curtails the production of NADPH, a critical reducing agent that protects cells from oxidative stress by regenerating reduced glutathione (B108866). nih.gov
A study on HeLa cells revealed that methotrexate treatment led to a significant decrease in the activities of both G6PD and 6PGD. nih.gov This inhibition was also associated with a reduction in the activity of glutathione reductase, another NADPH-dependent enzyme, and a substantial decrease in cellular glutathione levels. nih.gov
| Enzyme/Molecule | Effect of Methotrexate | Reference |
| Glucose-6-phosphate dehydrogenase (G6PD) | Inhibition of activity | nih.gov |
| 6-phosphogluconate dehydrogenase (6PGD) | Inhibition of activity | nih.gov |
| Glutathione Reductase | Inhibition of activity | nih.gov |
| Cellular Glutathione | Decreased levels (by 70% in one study) | nih.gov |
This table illustrates the inhibitory effects of methotrexate on key components of the pentose phosphate pathway and related antioxidant systems.
Phospholipid and Bile Acid Metabolism Alterations
The impact of this compound on phospholipid and bile acid metabolism is multifaceted, with research indicating varied effects depending on the biological context. Studies have shown that methotrexate can modulate lipid profiles, including those of phospholipids, which are essential components of cellular membranes and signaling molecules.
In a study involving patients with moderate-to-severe psoriasis, methotrexate treatment was associated with significant alterations in the serum lipidome. nih.gov Notably, after 12 weeks of treatment, a number of metabolites, particularly triglycerides, were found to be downregulated. nih.gov This study also highlighted changes in the levels of certain phosphatidylethanolamines (PE), a class of phospholipids. nih.gov
Conversely, animal studies have suggested that methotrexate can lead to an increase in hepatic lipids. In rats fed a standard diet, methotrexate administration resulted in a slight increase in liver lipids. nih.gov This was accompanied by an increase in the activity of enzymes involved in the esterification of long-chain fatty acids. nih.gov
Methotrexate's influence extends to pathways related to bile acid synthesis through its effects on cholesterol metabolism. It has been shown to promote cholesterol efflux from cells by upregulating the expression of key proteins involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and 27-hydroxylase. nih.gov The enzyme 27-hydroxylase is involved in the "acidic" pathway of bile acid biosynthesis, catalyzing the initial oxidation of cholesterol. nih.gov
| Metabolic Aspect | Observed Effect of Methotrexate | Context | Reference |
| Serum Triglycerides | Downregulation | Psoriasis patients | nih.gov |
| Hepatic Lipids | Slight increase | Rats on a standard diet | nih.gov |
| Phosphatidylethanolamines (PE) | Altered levels | Psoriasis patients | nih.gov |
| Reverse Cholesterol Transport Proteins (ABCA1, 27-hydroxylase) | Upregulation of expression | In vitro studies | nih.gov |
This table summarizes the diverse effects of methotrexate on lipid metabolism.
Advanced Molecular Targets and Signaling Pathways
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway Modulation
This compound has been identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.govplos.orgh1.conih.gov This signaling cascade is crucial for transducing signals from a multitude of cytokines and growth factors, thereby playing a central role in hematopoiesis, immunity, and inflammation. nih.govplos.org The inhibitory effect of methotrexate on the JAK/STAT pathway is considered a key mechanism underlying its anti-inflammatory and immunosuppressive actions, and notably, this action appears to be independent of its well-established role as a dihydrofolate reductase (DHFR) inhibitor. plos.orgnih.gov
Research has shown that methotrexate can suppress human JAK/STAT signaling without affecting other phosphorylation-dependent pathways. nih.govplos.org Specifically, it has been demonstrated to significantly reduce the phosphorylation of STAT1 and STAT5. researchgate.net In cells expressing the JAK2 V617F mutation, which is associated with myeloproliferative neoplasms, methotrexate markedly reduces STAT5 phosphorylation. nih.govplos.orgnih.gov
The inhibitory effect of methotrexate on STAT phosphorylation is dose-dependent, with more pronounced effects observed at higher concentrations. researchgate.net
| JAK/STAT Pathway Component | Effect of Methotrexate | Cell Line/Context | Reference |
| Phosphorylated JAK1 (ppJAK1) | Reduced at high concentrations | HDLM-2 (Hodgkin's lymphoma) | researchgate.net |
| Phosphorylated JAK2 (ppJAK2) | Reduced at high concentrations | HDLM-2 (Hodgkin's lymphoma) | researchgate.net |
| Phosphorylated STAT1 (pSTAT1) | Reduced | HDLM-2 (Hodgkin's lymphoma) | researchgate.net |
| Phosphorylated STAT3 (pSTAT3) | Unaffected | HDLM-2 (Hodgkin's lymphoma) | researchgate.net |
| Phosphorylated STAT5 (pSTAT5) | Significantly reduced | HDLM-2 (Hodgkin's lymphoma), HEL cells (erythroleukemia with JAK2 V617F) | nih.govplos.orgnih.govresearchgate.net |
This table details the modulatory effects of methotrexate on various components of the JAK/STAT signaling pathway.
Nuclear Factor-kappa B (NF-κB) Activation and Regulation
This compound is a known suppressor of the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates a wide array of genes involved in inflammatory and immune responses. oup.comresearchgate.netnih.gov The mechanisms through which methotrexate exerts this inhibitory effect are diverse and can be cell-type specific.
One of the primary mechanisms involves the inhibition of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. oup.comresearchgate.netnih.gov By preventing the degradation of IκBα, methotrexate effectively blocks the nuclear translocation and activation of NF-κB. oup.com This effect has been correlated with the release of adenosine, as adenosine receptor antagonists can reverse the inhibitory action of methotrexate on NF-κB. oup.comnih.gov
In T cells, the inhibition of NF-κB activation by methotrexate has been linked to the depletion of tetrahydrobiopterin (B1682763) (BH4) and a subsequent increase in Jun-N-terminal kinase (JNK)-dependent p53 activity. oup.comnih.gov In contrast, in fibroblast-like synoviocytes, this inhibition is not mediated by BH4 depletion but is dependent on adenosine receptor signaling. oup.comnih.gov
Furthermore, methotrexate can modulate NF-κB activity through the induction of long intergenic noncoding RNA p21 (lincRNA-p21), which has been shown to decrease NF-κB activity. researchgate.net
| Mechanism of NF-κB Inhibition by Methotrexate | Cell Type/Context | Key Mediators | Reference |
| Inhibition of IκBα phosphorylation and degradation | Jurkat T cells and other cell types | Adenosine release | oup.comresearchgate.netnih.gov |
| Depletion of tetrahydrobiopterin (BH4) and increased JNK/p53 activity | T cell lines | Tetrahydrobiopterin, JNK, p53 | oup.comnih.gov |
| Adenosine receptor-dependent pathway | Fibroblast-like synoviocytes | Adenosine receptors | oup.comnih.gov |
| Induction of lincRNA-p21 | T cells | lincRNA-p21 | researchgate.net |
This table summarizes the distinct mechanisms by which methotrexate regulates NF-κB activation.
Matrix Metalloproteinase (MMP) Downregulation
This compound has been shown to downregulate the activity and expression of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that are crucial for the degradation of extracellular matrix components. Elevated MMP activity is implicated in the tissue destruction associated with various inflammatory conditions.
Clinical studies in patients with rheumatoid arthritis have demonstrated that treatment with methotrexate leads to a significant reduction in the systemic levels of activated MMPs. nih.gov Specifically, a decrease in the serum levels of MMP-1 (interstitial collagenase), MMP-3 (stromelysin-1), and MMP-9 (gelatinase B) has been observed following methotrexate therapy. nih.govnih.gov
The downregulation of MMPs by methotrexate is thought to be, in part, a consequence of its broader anti-inflammatory effects, including the inhibition of pro-inflammatory signaling pathways such as NF-κB and JAK/STAT, which are known to regulate MMP gene expression. nih.gov
| Matrix Metalloproteinase | Effect of Methotrexate | Context | Reference |
| MMP-1 (Interstitial collagenase) | Downregulation of serum levels | Rheumatoid arthritis patients | nih.govnih.gov |
| MMP-3 (Stromelysin-1) | Downregulation of serum levels | Rheumatoid arthritis patients | nih.govnih.gov |
| MMP-9 (Gelatinase B) | Downregulation of serum levels | Rheumatoid arthritis patients | nih.govnih.gov |
| MMP-13 | Downregulation | THP-1 cells (monocytic cell line) | nih.gov |
This table shows the downregulatory effect of methotrexate on various matrix metalloproteinases.
Reactive Oxygen Species (ROS) Generation and Associated Mechanisms
The anti-inflammatory and immunosuppressive effects of methotrexate are significantly linked to its ability to induce the production of reactive oxygen species (ROS). nih.govnih.gov Research indicates that methotrexate's therapeutic efficacy is dependent on the generation of ROS, which in turn mediates functional changes in leukocytes such as monocytes and T-cells. nih.gov This mechanism is crucial for inducing cytostasis in monocytes and cytotoxicity in T-cells. nih.govnih.gov
Studies using U937 monocytes have shown that methotrexate induces a time- and dose-dependent increase in cytosolic peroxide. nih.govnih.gov This increase in ROS leads to growth arrest in these cells. nih.gov Similarly, in Jurkat T-cells, methotrexate treatment results in a rapid induction of cytosolic peroxide, which is associated with significant apoptosis. nih.govnih.gov The generation of ROS by methotrexate and the subsequent apoptosis can be inhibited by the pre-treatment of cells with antioxidants like N-acetylcysteine (NAC) or glutathione (GSH). nih.govnih.gov
Methotrexate's influence on intracellular redox status also extends to the modulation of glutathione levels, a key antioxidant. In monocytes, methotrexate treatment leads to a significant reduction in total GSH levels. nih.govnih.gov In T-cells, the effect is dose-dependent: low concentrations of methotrexate can cause an elevation in GSH levels, while higher concentrations lead to their reduction. nih.govnih.gov
Furthermore, ROS generation is essential for methotrexate's ability to reduce the adhesion of monocytes to endothelial cells, a key process in inflammation. nih.govnih.gov This effect is also reversible with the use of ROS scavengers. nih.gov Some evidence suggests that methotrexate's ROS generation occurs via a mitochondria-mediated pathway, leading to mitochondrial disruption and apoptosis. researchgate.net The elevation of ROS can propagate cellular oxidative stress, which exerts inhibitory effects on monocytes and cytotoxic T-cells, contributing to the drug's anti-inflammatory action. researchgate.net
Table 1: Effect of Methotrexate on ROS Production and Cellular Outcomes
| Cell Type | Methotrexate Concentration | Observation | Cellular Outcome | Reference |
|---|---|---|---|---|
| U937 Monocytes | 100 nM–10 μM | Time and dose-dependent increase in cytosolic peroxide (6-16 h) | Growth arrest (Cytostasis) | nih.govnih.gov |
| Jurkat T-cells | 100 nM–10 μM | Rapid increase in cytosolic peroxide (4 h) | Apoptosis | nih.govnih.gov |
| U937 Monocytes | 10 nM–10 μM | Significant reduction in total GSH levels after 16 h | Altered redox status | nih.govnih.gov |
| Jurkat T-cells | 30 nM | Significant elevation of total GSH levels | Altered redox status | nih.govnih.gov |
| Jurkat T-cells | >1 μM | Reduction in total GSH levels | Altered redox status | nih.govnih.gov |
| Monocytes | Not specified | Reduction in adhesion to activated HUVEC | Anti-inflammatory effect | nih.govnih.gov |
High-Mobility Group Box 1 (HMGB1) Alarmin Inhibition
A significant component of methotrexate's anti-inflammatory action is its direct interaction with the High-Mobility Group Box 1 (HMGB1) protein. plos.orgnih.govelsevierpure.com HMGB1 is a multifunctional alarmin, a type of damage-associated molecular pattern (DAMP) molecule, that acts as a mediator of inflammation when released outside the cell. plos.orgresearchgate.netmdpi.com
Screening of methotrexate-binding proteins has identified HMGB1 as a direct binding partner. plos.orgnih.govelsevierpure.com Further characterization has shown that methotrexate binds to HMGB1 at two independent sites with high affinity. plos.orgelsevierpure.com This binding occurs within a region of HMGB1 that is critical for its interaction with the Receptor for Advanced Glycation End products (RAGE), a key cell-surface receptor that facilitates many of HMGB1's pro-inflammatory extracellular functions. plos.orgresearchgate.net
By binding to this RAGE-binding region, methotrexate effectively impedes the HMGB1/RAGE association at both the molecular and cellular levels. plos.orgnih.govelsevierpure.com This inhibition disrupts the downstream signaling cascade that would normally be initiated by the HMGB1-RAGE interaction. researchgate.net Consequently, methotrexate inhibits HMGB1-elicited cellular responses, including the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and mitogenic activity in macrophage-like cells. plos.orgnih.govelsevierpure.com
This direct inhibition of the HMGB1/RAGE pathway provides a molecular explanation for methotrexate's anti-inflammatory properties, distinct from its well-known role as a dihydrofolate reductase inhibitor. plos.orgelsevierpure.com Additionally, studies in patients with rheumatoid arthritis have shown that treatment with methotrexate reduces the expression of HMGB1 in synovial tissues, suggesting that methotrexate may slow disease progression by downregulating this key alarmin. nih.gov
Table 2: Research Findings on Methotrexate and HMGB1 Interaction
| Finding | Method/Model | Implication | Reference |
|---|---|---|---|
| HMGB1 is a direct binding protein of methotrexate. | T7 phage display screening | Establishes a direct molecular target for methotrexate's anti-inflammatory action. | plos.orgnih.govelsevierpure.com |
| Methotrexate binds to HMGB1 at two independent sites. | Genetically engineered truncated versions of HMGB1 protein | Characterizes the high-affinity binding interaction. | plos.orgelsevierpure.com |
| Methotrexate binding impedes the HMGB1/RAGE association. | Surface Plasmon Resonance (SPR) analysis, Electrophoretic Mobility Shift Assay (EMSA) | Reveals the mechanism of inhibition: blocking receptor interaction. | plos.orgnih.govelsevierpure.com |
| Methotrexate inhibits HMGB1-elicited TNF-α release and mitogenic activity. | Murine macrophage-like cells (RAW 264.7) | Demonstrates the functional consequence of inhibiting the HMGB1/RAGE pathway. | plos.orgnih.govelsevierpure.com |
| Methotrexate treatment reduces HMGB1 expression in RA synovial tissues. | Analysis of synovial tissues from RA patients | Shows an in vivo effect of methotrexate on HMGB1 levels in a clinical context. | nih.gov |
Mechanisms of Cellular Resistance to Methotrexate
Alterations in Cellular Uptake and Efflux Mechanisms
The efficacy of methotrexate (B535133) is critically dependent on its ability to enter and accumulate within cancer cells. Alterations in the proteins that mediate the transport of methotrexate across the cell membrane are a primary cause of resistance.
The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is the primary transporter responsible for the uptake of methotrexate into cells. nih.govclinpgx.org A reduction in the function of this carrier is a frequent cause of methotrexate resistance. This impairment can result from mutations within the SLC19A1 gene that lead to a decreased affinity of the transporter for methotrexate or a complete loss of its transport capability. For instance, in the inherently methotrexate-resistant MDA-MB-231 breast cancer cell line, which lacks RFC expression, transfection with RFC cDNA was able to restore methotrexate uptake and led to an approximately 50-fold increase in sensitivity to the drug. nih.gov Similarly, the MTXR ZR-75-1 breast cancer cell line exhibits resistance due to decreased expression of RFC1. drugbank.com
Table 1: Impact of RFC/SLC19A1 Impairment on Methotrexate Resistance
| Cell Line/Tumor Type | Alteration | Consequence | Fold Change in Resistance |
| MDA-MB-231 Breast Cancer | Lack of RFC expression | Defective methotrexate uptake | ~50-fold increase in sensitivity upon RFC cDNA transfection nih.gov |
| MTXR ZR-75-1 Breast Cancer | Decreased RFC1 expression | Reduced methotrexate uptake | Not specified drugbank.com |
The ATP-binding cassette (ABC) family of transporters are efflux pumps that actively remove various substances, including chemotherapeutic agents like methotrexate, from the cell. The overexpression of certain ABC transporters is a well-documented mechanism of multidrug resistance. The main ABC transporters involved in methotrexate efflux include P-glycoprotein (ABCB1), members of the multidrug resistance-associated protein (MRP) family (ABCCs), and the breast cancer resistance protein (BCRP/ABCG2). By actively pumping methotrexate out of the cell, these transporters reduce its intracellular concentration, thereby diminishing its cytotoxic effects.
Table 2: Role of ABC Transporter Overexpression in Methotrexate Resistance
| Transporter Family | Examples | Consequence of Overexpression |
| P-glycoprotein | ABCB1 | Increased efflux of methotrexate |
| Multidrug Resistance-Associated Proteins | ABCCs | Increased efflux of methotrexate |
| Breast Cancer Resistance Protein | ABCG2 | Increased efflux of methotrexate |
Epigenetic modifications can also play a crucial role in the development of methotrexate resistance by silencing the expression of transporter genes. Transcriptional silencing of the SLC19A1 gene, which is responsible for producing the RFC protein, is a notable mechanism. This silencing is frequently achieved through the hypermethylation of CpG islands located in the promoter region of the gene. nih.gov Promoter methylation leads to a more compact chromatin structure, which in turn prevents the binding of transcription factors necessary for gene expression, effectively turning the gene off. nih.gov
A clear example of this is seen in the MDA-MB-231 human breast cancer cell line, which is inherently resistant to methotrexate and does not express RFC. nih.gov In these cells, the promoter region of the SLC19A1 gene is heavily methylated. nih.gov In contrast, the methotrexate-sensitive MCF-7 breast cancer cell line, which expresses RFC, has an unmethylated promoter. nih.gov Treatment of the resistant MDA-MB-231 cells with the demethylating agent 5-aza-2'-deoxycytidine successfully restored RFC expression. nih.gov However, in some cases, methotrexate exposure itself can lead to a down-regulation of RFC1 expression through mechanisms other than promoter methylation, as observed in ZR-75-1 breast cancer cells. nih.gov
Table 3: Transcriptional Silencing of RFC/SLC19A1 and Methotrexate Resistance
| Cell Line | Mechanism | Consequence |
| MDA-MB-231 Breast Cancer | Hypermethylation of CpG island in RFC promoter | Silencing of RFC expression, leading to defective methotrexate uptake nih.gov |
| ZR-75-1 Breast Cancer | Down-regulation of RFC1 expression after methotrexate exposure (not due to methylation) | Decreased RFC1 protein and RNA levels nih.gov |
Modifications of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is the primary enzymatic target of methotrexate. A common mechanism of resistance is the overproduction of the DHFR enzyme, which can be achieved through the amplification of the DHFR gene. aacrjournals.orge-crt.org Gene amplification leads to an increased number of DHFR gene copies within the cell, resulting in higher levels of DHFR messenger RNA and, subsequently, an excess of DHFR protein. This overabundance of the target enzyme effectively titrates the available methotrexate, requiring higher drug concentrations to achieve a therapeutic effect.
The extent of DHFR gene amplification can range from a few extra copies to several hundred and is often a result of prolonged exposure to methotrexate. nih.gov There is generally a direct correlation between the level of gene amplification and the degree of methotrexate resistance. aacrjournals.org For example, in the HT-29 colon cancer cell line, resistance was associated with a 4-fold amplification of the DHFR gene in the form of homogeneously staining regions (HSRs), and up to an 80-fold amplification when the gene was present in double minutes (DMs). aacrjournals.org
Table 4: DHFR Gene Amplification and Methotrexate Resistance
| Cell Line/Tumor Type | DHFR Gene Copy Number Increase | Consequence | Fold Change in Resistance |
| HT-29 Colon Cancer | 4-fold (HSRs) to 80-fold (DMs) | Increased DHFR expression | Correlates with gene amplification level aacrjournals.org |
| HCT-8R4 Colon Carcinoma | 25-fold | 25-fold increase in DHFR enzyme level | Able to grow in 1 x 10-4 M MTX researchgate.net |
| NIH 3T3 Cells | 2-6 fold | Increased methotrexate resistance | Not specified nih.gov |
| Acute Lymphoblastic Leukemia (relapsed patients) | 2 to 4 copies (low-level) | Increased DHFR mRNA and enzyme activity | Not specified cornell.edu |
In addition to overproduction of the normal enzyme, resistance to methotrexate can also arise from structural changes in the DHFR protein itself. These changes are caused by point mutations in the DHFR gene, which lead to amino acid substitutions that decrease the enzyme's binding affinity for methotrexate. e-crt.orgnih.gov As a result, a higher concentration of the drug is needed to inhibit the altered enzyme effectively.
Specific point mutations in the DHFR gene have been identified in various methotrexate-resistant cell lines. The impact of these mutations on drug affinity is typically measured by the inhibition constant (Ki), with a higher Ki value indicating weaker binding. For example, engineered human DHFR with a combination of three mutations at residues Phe31, Phe34, and Gln35 exhibited a Ki for methotrexate between 59-180 nM, a dramatic decrease in affinity compared to the wild-type enzyme's Ki of less than 0.03 nM. nih.gov
Table 5: DHFR Point Mutations and Altered Methotrexate Affinity
| Cell Line/Organism | Mutation(s) | Effect on Methotrexate Affinity (Ki) |
| Human DHFR (engineered) | F31, F34, Q35 triple mutants | Ki increased from <0.03 nM (wild-type) to 59-180 nM nih.gov |
| Human DHFR (engineered) | L22F, F31S | Decreased methotrexate affinity plos.orgnih.gov |
| Drosophila Cells | Leu30Gln | 15-fold higher Kd and Ki values for methotrexate nih.gov |
Retinoblastoma Protein (Rb) and E2F Axis in DHFR Regulation
The regulation of dihydrofolate reductase (DHFR), the primary target of methotrexate, is intricately linked to the cell cycle machinery, specifically through the activity of the Retinoblastoma protein (Rb) and the E2F family of transcription factors. The Rb-E2F pathway is a critical checkpoint for the G1 to S phase transition of the cell cycle, and its dysregulation can lead to increased DHFR expression, thereby contributing to methotrexate resistance.
In its hypophosphorylated state, typically during the G0 and early G1 phases of the cell cycle, Rb binds to E2F transcription factors, sequestering them and preventing their transcriptional activity. This complex actively represses the transcription of genes necessary for S-phase entry, including DHFR. As the cell progresses through the G1 phase, cyclin-dependent kinases (CDKs) phosphorylate Rb, causing a conformational change that leads to the release of E2F. The liberated E2F is then free to activate the transcription of its target genes, leading to a surge in DHFR production and facilitating DNA synthesis.
A novel mechanism of intrinsic methotrexate resistance has been identified in certain tumors, such as soft tissue sarcomas, that lack functional Rb protein. nih.govclinpgx.org In the absence of Rb, E2F transcription factors are constitutively active, leading to a persistent and elevated rate of DHFR gene transcription. nih.govclinpgx.org This results in an overproduction of the DHFR enzyme, effectively titrating out the inhibitory effects of methotrexate. Consequently, higher concentrations of the drug are required to achieve a therapeutic effect, rendering the cancer cells resistant. This association has also been investigated as a potential mechanism of resistance in osteosarcoma, a disease where the retinoblastoma gene is frequently altered. plos.org
Table 1: Key Proteins in the Rb-E2F Axis and their Function in DHFR Regulation
| Protein | Function | Role in Methotrexate Resistance |
| Retinoblastoma Protein (Rb) | Tumor suppressor that regulates cell cycle progression by binding to and inhibiting E2F transcription factors. | Loss of functional Rb leads to constitutive E2F activity. |
| E2F Transcription Factors | A family of proteins that activate the transcription of genes required for DNA synthesis, including DHFR. | Unregulated E2F activity results in increased transcription of DHFR. |
| Dihydrofolate Reductase (DHFR) | The primary enzyme target of methotrexate. | Overexpression of DHFR requires higher concentrations of methotrexate for inhibition, leading to resistance. |
Defective Polyglutamylation and Enhanced Polyglutamate Hydrolysis
The intracellular retention and efficacy of methotrexate are critically dependent on its conversion to polyglutamated derivatives. This process, and its reversal, are controlled by two key enzymes: folylpolyglutamate synthetase (FPGS) and gamma-glutamyl hydrolase (GGH). An imbalance in the activities of these enzymes can significantly impact methotrexate's therapeutic effect.
Folylpolyglutamate synthetase is responsible for the sequential addition of glutamate (B1630785) residues to methotrexate, forming methotrexate polyglutamates (MTX-PGs). This conversion is crucial as it traps the drug inside the cell and enhances its inhibitory activity against target enzymes. A decrease in FPGS activity is a well-established mechanism of methotrexate resistance. plos.org
Reduced FPGS activity leads to inefficient polyglutamylation of methotrexate. plos.org As a result, the drug is not effectively retained intracellularly and can be readily effluxed from the cell. This diminished intracellular accumulation of MTX-PGs means that lower concentrations of the active drug are available to inhibit DHFR and other target enzymes. plos.org Studies in human leukemia cell lines have demonstrated a direct correlation between the extent of methotrexate resistance and the reduction in FPGS activity. plos.org In some resistant cell lines, FPGS activity was found to be as low as 1-10% of that in the sensitive parent cells. plos.org
The mechanisms underlying decreased FPGS activity can be multifactorial, including mutations in the FPGS gene, altered mRNA splicing leading to non-functional protein variants, and downregulation of gene expression. nih.gov For instance, certain splicing alterations in FPGS have been associated with ex vivo methotrexate resistance and poorer clinical outcomes in childhood acute lymphoblastic leukemia. nih.gov In childhood T-lineage acute lymphoblastic leukemia (T-ALL) and acute myeloid leukemia (AML), low FPGS activity is associated with a lower accumulation of long-chain MTX-PGs compared to common/pre-B-ALL. plos.org
Gamma-glutamyl hydrolase is a lysosomal enzyme that counteracts the action of FPGS by removing the glutamate residues from MTX-PGs, converting them back to the monoglutamate form. nih.govaacrjournals.orgnih.gov This deconjugation process facilitates the efflux of methotrexate from the cell, thereby reducing its intracellular concentration and cytotoxic effect. nih.gov
Elevated GGH activity has been associated with methotrexate resistance in various cancer cell lines, including human sarcoma and rat hepatoma. nih.govaacrjournals.org By accelerating the hydrolysis of MTX-PGs, increased GGH activity leads to a shorter intracellular half-life of the active, polyglutamated forms of the drug. This results in a diminished capacity to inhibit target enzymes over time. In acute myeloid leukemia (AML), a higher GGH activity, in addition to lower FPGS activity, contributes to the reduced accumulation of MTX-PGs compared to acute lymphoblastic leukemia (ALL). plos.org
However, the role of GGH in clinical resistance can be complex. Some studies have shown that forced overexpression of GGH in certain cancer cell lines did not confer resistance to short-term methotrexate exposure, suggesting that GGH activity alone may not be sufficient to produce resistance in all contexts. nih.govaacrjournals.org It has been proposed that the ratio of FPGS to GGH activity may be a more accurate predictor of MTX-PG accumulation and, consequently, the cellular response to methotrexate. nih.gov
The addition of multiple glutamate residues to methotrexate significantly alters its physicochemical properties, most notably by increasing its net negative charge. This polyanionic nature of MTX-PGs hinders their ability to traverse the cell membrane, effectively trapping them within the cell. nih.gov This enhanced intracellular retention is a key determinant of methotrexate's sustained cytotoxic activity.
The length of the polyglutamate chain directly correlates with the degree of intracellular retention. nih.govnih.gov Longer-chain MTX-PGs are retained more effectively than shorter-chain derivatives and the parent monoglutamate form. nih.govnih.gov This prolonged intracellular presence ensures a sustained inhibition of DHFR and other folate-dependent enzymes, even after the extracellular drug has been cleared. nih.gov
Consequently, a failure to adequately polyglutamate methotrexate is a significant mechanism of resistance. nih.gov Cells with defective polyglutamylation are unable to accumulate and retain the drug, leading to a rapid efflux of methotrexate and a subsequent loss of its therapeutic effect. nih.gov This is particularly relevant in tumors where FPGS activity is low or GGH activity is high, resulting in a net decrease in the intracellular pool of long-chain MTX-PGs.
Table 2: Enzymes Involved in Methotrexate Polyglutamylation and their Impact on Resistance
| Enzyme | Function | Consequence of Altered Activity for Methotrexate Resistance |
| Folylpolyglutamate Synthetase (FPGS) | Catalyzes the addition of glutamate residues to methotrexate, forming polyglutamates. | Decreased activity: Leads to reduced formation of methotrexate polyglutamates, decreased intracellular retention, and resistance. |
| Gamma-Glutamyl Hydrolase (GGH) | Removes glutamate residues from methotrexate polyglutamates. | Increased activity: Enhances the conversion of polyglutamates back to the monoglutamate form, promoting drug efflux and resistance. |
Alternative Folate Pathway Enzyme Alterations
While DHFR is the primary target of methotrexate, the drug's polyglutamated forms also inhibit other key enzymes in the folate pathway. Alterations in these secondary targets can also contribute to the development of resistance.
Thymidylate synthase is a crucial enzyme in the de novo synthesis of pyrimidines, specifically catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This reaction is essential for DNA synthesis and repair. The polyglutamated forms of methotrexate are potent inhibitors of TS. researchgate.netashpublications.org
One mechanism of resistance to antifolates involves the upregulation of TS. nih.gov An increase in the intracellular concentration of TS, which can occur through gene amplification, means that higher levels of MTX-PGs are required to achieve effective inhibition of the enzyme. nih.gov This can lead to a state of relative resistance, where the standard doses of methotrexate are no longer sufficient to block thymidylate synthesis. In some cancer cells that have developed resistance to TS inhibitors, an amplification of the TS gene has been observed. nih.gov Furthermore, since E2F transcription factors are known to regulate TS expression, dysregulation of the Rb-E2F pathway can also contribute to increased TS levels. aacrjournals.org
Folylpolyglutamate Hydrolase (FPGH) Activity
The intracellular retention of methotrexate is a critical determinant of its cytotoxic efficacy. This retention is largely dependent on its conversion to methotrexate polyglutamates (MTX-PGs), a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). Conversely, the enzyme folylpolyglutamate hydrolase (FPGH), also known as gamma-glutamyl hydrolase (GGH), counteracts this process by removing the glutamate residues, thereby facilitating the efflux of methotrexate from the cell. nih.govnih.gov An increase in FPGH activity can therefore represent a significant mechanism of cellular resistance to methotrexate. nih.govashpublications.org
Elevated FPGH activity leads to an increased breakdown of MTX-PGs, reducing the intracellular concentration of the active, polyglutamylated forms of the drug. ashpublications.org This diminution in retained methotrexate curtails its inhibitory effect on dihydrofolate reductase (DHFR) and other target enzymes. Research in childhood leukemia has illustrated the clinical relevance of FPGH activity. While no significant difference in FPGH activity was observed between c/preB-ALL and T-ALL subtypes, its activity was found to be threefold higher in acute myeloid leukemia (AML). nih.gov This elevated FPGH activity in AML may contribute to the lower accumulation of long-chain MTX-PGs and, consequently, to intrinsic resistance to the drug in this leukemia subtype. nih.gov
The balance between the activities of FPGS and FPGH is a crucial predictor of methotrexate polyglutamylation and, by extension, cellular sensitivity or resistance. nih.gov Studies have shown a strong correlation between the ratio of FPGS to FPGH activity and the accumulation of long-chain MTX-PGs. nih.gov A lower FPGS/FPGH ratio, indicating a higher catabolic activity of FPGH relative to the anabolic activity of FPGS, is associated with reduced MTX-PG accumulation and a resistant phenotype. nih.govnih.gov Therefore, the enzymatic activity of FPGH is a key factor in modulating the intracellular pharmacokinetics of methotrexate and a vital component in the landscape of antifolate resistance.
Metabolic Adaptations Contributing to Resistance
Glutathione (B108866) Levels and Resistance Phenotypes
Metabolic adaptations within cancer cells can create a state of constitutive resistance to chemotherapeutic agents. One such adaptation involves the cellular antioxidant systems, particularly the levels of glutathione (GSH). nih.govnih.gov Research has identified a significant association between intracellular GSH levels and resistance to methotrexate in acute lymphoblastic leukemia (ALL) cell lines. nih.govresearchgate.net This connection suggests that a cell's baseline antioxidant capacity may influence its susceptibility to methotrexate-induced cytotoxicity.
In a study involving a panel of 13 ALL cell lines, resistance to longer-term methotrexate exposure (96 hours) was found to be associated with GSH levels in both treated and untreated cells. nih.gov This indicates that elevated GSH may be a constitutive metabolic feature of resistant cells, rather than a temporary response to drug exposure. nih.gov Gene expression analyses have further substantiated this link, identifying correlations between GSH concentrations and the expression of genes involved in GSH metabolism, such as gamma-glutamyltransferase 1 (GGT1) and thioredoxin reductase 3 (TXNRD3), which were also correlated with methotrexate resistance. nih.govnih.gov The cellular antioxidant defense systems, including both the glutathione and thioredoxin pathways, appear to play a crucial role in mitigating the cytotoxic effects of methotrexate. nih.govresearchgate.net Pharmacological manipulation of these systems has confirmed their importance in methotrexate resistance, opening potential avenues for chemosensitization. nih.govnih.gov
Role of 7-Hydroxymethotrexate in Inducing Resistance Modalities
Methotrexate is extensively metabolized in the liver to 7-hydroxymethotrexate (7-OHMTX), its primary metabolite. ashpublications.org The plasma concentrations of 7-OHMTX can surpass those of the parent drug, particularly following high-dose methotrexate administration. ashpublications.org While 7-OHMTX is considerably less potent as a DHFR inhibitor (over 100-fold lower affinity compared to methotrexate), it actively participates in the development of antifolate resistance. ashpublications.orgnih.gov
Crucially, 7-OHMTX can induce distinct mechanisms of resistance compared to methotrexate itself. ashpublications.orgnih.gov Studies using human leukemia cell lines (CCRF-CEM and MOLT-4) have demonstrated that while resistance developed from exposure to methotrexate was primarily due to a marked decrease in drug uptake via the reduced folate carrier (RFC), resistance induced by 7-OHMTX exposure stemmed from a profoundly decreased activity (over 95%) of folylpolyglutamate synthetase (FPGS). ashpublications.orgnih.govashpublications.org This impairment of polyglutamylation confers significant resistance to subsequent methotrexate exposure. ashpublications.orgnih.gov
Furthermore, 7-OHMTX competes with methotrexate for transport into cells via the RFC, albeit with a slightly lower affinity. ashpublications.org It can also reduce the cellular uptake and enhance the efflux of methotrexate, further contributing to a resistant state. nih.govnih.gov The development of resistance specifically through the downregulation of FPGS activity by 7-OHMTX highlights a unique challenge, as this could potentially diminish the effectiveness of other antifolate drugs that are dependent on polyglutamylation for their activity. ashpublications.org
Metabolic Pathways and Biotransformation of Methotrexate in Research Models
Intracellular Formation of Methotrexate (B535133) Polyglutamates (MTXPGs)
Upon entering a cell, methotrexate is converted into methotrexate polyglutamates (MTXPGs) through the sequential addition of glutamate (B1630785) residues. tandfonline.comnih.gov This process is a key metabolic event that enhances the intracellular retention and therapeutic efficacy of the drug. tandfonline.compnas.org The polyglutamated forms of methotrexate are more potent inhibitors of key enzymes in the folate pathway compared to the parent monoglutamate form. tandfonline.comclinpgx.orgnih.gov
The intracellular synthesis of MTXPGs is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). tandfonline.comaacrjournals.orgplos.org FPGS facilitates the addition of glutamate moieties to methotrexate, a process that effectively traps the drug within the cell as the larger, negatively charged polyglutamated molecules are less readily transported across the cell membrane. oup.com The activity of FPGS is a critical factor in determining the extent of methotrexate polyglutamylation and, consequently, its cytotoxic potential. aacrjournals.orgplos.orgnih.gov Research has shown that variations in FPGS activity can influence the accumulation of long-chain MTXPGs, which are associated with a more potent anti-inflammatory response. nih.govmdpi.com Studies in H35 hepatoma cells have demonstrated that the rate of methotrexate glutamylation is higher in rapidly dividing cultures, correlating with increased FPGS activity. aacrjournals.org
The addition of glutamate residues to methotrexate is a dynamic and sequential process. MTXPGs can consist of up to seven glutamate residues (MTXPG1–7), with the parent drug, methotrexate, being equivalent to MTXPG1. tandfonline.com The formation of these longer-chain polyglutamates prolongs the intracellular half-life of the drug. tandfonline.com For instance, in cultured human breast cancer cells, after a 24-hour incubation period, a significant percentage of intracellular methotrexate exists as polyglutamates. pnas.orgnih.gov The distribution of different polyglutamate species can vary depending on the cell type and incubation conditions. aacrjournals.orgjci.org The process is also reversible, with the enzyme γ-glutamyl hydrolase (GGH) responsible for the removal of glutamate residues, creating a dynamic equilibrium that helps maintain concentration stability. tandfonline.complos.org
Table 1: Intracellular Accumulation of Methotrexate Polyglutamates in Different Cell Lines
| Cell Line | Incubation Time (hours) | % of Intracellular Drug as Polyglutamates | Total Intracellular Drug (nmol/g protein) |
|---|---|---|---|
| MCF-7 | 24 | 55.4% | 51.9 |
| ZR-75-B | 24 | 87.6% | 62.4 |
| MDA-231 | 24 | 32% | 4.06 |
Data derived from studies on cultured human breast cancer cells incubated with 2 µM MTX. nih.gov
Catabolism of Methotrexate and its Polyglutamates
In addition to polyglutamylation, methotrexate and its polyglutamated derivatives undergo catabolism, leading to the formation of various metabolites. These catabolic processes can influence the drug's efficacy and contribute to its clearance from the body.
The primary catabolic pathway for methotrexate involves its hydroxylation to form 7-hydroxymethotrexate (7-OH-MTX). nih.gov This metabolite is significantly less potent than its parent compound. nih.gov The formation of 7-OH-MTX is primarily catalyzed by the hepatic enzyme aldehyde oxidase. nih.govtandfonline.com Research in cultured rat hepatic cells has shown that the formation of 7-hydroxymethotrexate increases with higher extracellular methotrexate concentrations and longer incubation times. aacrjournals.org The majority of the 7-hydroxy derivative is found in the culture medium, indicating its efflux from the cells. aacrjournals.org It has been observed that patients with a lower capacity to metabolize MTX to 7-OH-MTX may exhibit a better clinical response. nih.govnih.gov
Another metabolite of methotrexate is 2,4-diamino-N10-methylpteroic acid (DAMPA). DAMPA is formed through the cleavage of the glutamate moiety from methotrexate. This conversion can be mediated by bacterial enzymes in the gut. researchgate.net The formation of DAMPA is particularly significant in the context of rescue therapy with carboxypeptidase-G2 (CPDG2), an enzyme that rapidly converts methotrexate to DAMPA and glutamate, thereby reducing methotrexate toxicity in cases of renal impairment. nih.govresearchgate.netnih.gov DAMPA is eliminated from the body more rapidly than methotrexate and is considered to be non-toxic. nih.gov
Aldehyde oxidase (AOX) is the key enzyme responsible for the conversion of methotrexate to 7-OH-MTX. nih.govnih.gov This cytosolic enzyme is highly expressed in the liver and plays a role in the metabolism of various drugs. researchgate.netbohrium.comyoutube.com The activity of aldehyde oxidase can vary between individuals and species, leading to differences in the rate of methotrexate catabolism. nih.gov Inhibition of aldehyde oxidase can lead to decreased formation of 7-OH-MTX, which may, in turn, increase the levels of the more active parent drug and potentially enhance its therapeutic effect. nih.govnih.gov
Table 2: Key Enzymes in Methotrexate Biotransformation
| Enzyme | Function | Metabolite Formed |
|---|---|---|
| Folylpolyglutamate Synthetase (FPGS) | Adds glutamate residues to MTX | Methotrexate Polyglutamates (MTXPGs) |
| γ-Glutamyl Hydrolase (GGH) | Removes glutamate residues from MTXPGs | Methotrexate (MTX) |
| Aldehyde Oxidase (AOX) | Hydroxylates MTX | 7-Hydroxymethotrexate (7-OH-MTX) |
| Carboxypeptidase-G2 (CPDG2) | Cleaves glutamate from MTX | 2,4-Diamino-N10-methylpteroic Acid (DAMPA) |
Intracellular Compartmentation and Dynamics of Methotrexate and its Metabolites
The therapeutic action of methotrexate is fundamentally dependent on its transport into target cells and its subsequent intracellular metabolism. The dynamics of methotrexate and its metabolites within cellular compartments are crucial determinants of its efficacy.
Upon entering the systemic circulation, methotrexate is transported into cells primarily by the reduced folate carrier (RFC1), and to a lesser extent, the proton-coupled folate transporter (PCFT) and folate receptors. researchgate.netnih.govresearchgate.net At higher extracellular concentrations (>20 μM), passive diffusion also contributes to cellular uptake. plos.org Once inside the cell, methotrexate undergoes a critical metabolic conversion known as polyglutamylation. This reaction, catalyzed by the enzyme folylpolyglutamate synthase (FPGS), involves the sequential addition of glutamate residues to the methotrexate molecule, forming methotrexate polyglutamates (MTXPGs). researchgate.netresearchgate.netplos.org
This polyglutamylation serves two primary functions. Firstly, the addition of multiple negatively charged glutamate moieties effectively traps the drug inside the cell, as the larger, more polar MTXPGs cannot easily traverse the cell membrane via efflux transporters. tandfonline.comnih.gov This leads to a prolonged intracellular retention of the drug. nih.govnih.gov Secondly, polyglutamylation significantly enhances the inhibitory potency of methotrexate against its target enzymes. researchgate.netnih.gov The process is reversible; the enzyme γ-glutamyl hydrolase (GGH), typically located in lysosomes, can remove the glutamate residues, converting MTXPGs back to the monoglutamate form, which can then be exported from the cell by ATP-binding cassette (ABC) transporters. researchgate.nettandfonline.complos.org
The distribution of MTXPGs varies between cell types and is influenced by the methotrexate dose. In red blood cells (RBCs), which can act as a reservoir for the drug, MTXPGs reach a steady state after several months of continuous low-dose therapy, with MTXPG3 (containing three glutamate residues) being the most abundant form. tandfonline.com Following high-dose methotrexate, a steady state is achieved more rapidly, and longer-chain polyglutamates like MTXPG4 and MTXPG5 become dominant. tandfonline.com In contrast, peripheral blood mononuclear cells primarily accumulate shorter-chain MTXPG1-2, while lymphoblasts favor the formation of long-chain polyglutamates (MTXPG4 and beyond). tandfonline.com
A key aspect of methotrexate's intracellular dynamics is its interaction with its primary target, dihydrofolate reductase (DHFR). nih.govnih.gov Both methotrexate and its polyglutamated forms bind tightly to DHFR, but the longer-chain MTXPGs form more slowly dissociable complexes with the enzyme. nih.govjci.org This prolonged and potent inhibition of DHFR is a cornerstone of methotrexate's cytotoxic effect. nih.govjci.org Research in human breast cancer cells has quantified the significant differences in retention and enzyme binding among different polyglutamate forms.
| Compound | Time for >90% Disappearance from Cell (in drug-free medium) | Dissociation Half-Life from DHFR (t½) |
|---|---|---|
| MTX-Glu1 (Methotrexate) | ~ 1 hour | 12 minutes |
| MTX-Glu2 | ~ 6 hours | 30 minutes |
| MTX-Glu3 | ~ 24 hours | 102 minutes |
| MTX-Glu4 | > 24 hours | 108 minutes |
| MTX-Glu5 | > 24 hours | 120 minutes |
The data clearly demonstrates that as the glutamate chain length increases, the intracellular retention is markedly prolonged, and the dissociation from DHFR becomes significantly slower. nih.govjci.org This selective retention and enhanced, sustained enzyme inhibition by long-chain MTXPGs are critical factors in the drug's sustained antitumor effect, even after extracellular drug has been cleared. nih.gov
Interplay with Endogenous Folate Metabolism
Methotrexate exerts its effects by acting as a potent antagonist of folic acid, directly interfering with the intricate network of biochemical reactions known as folate metabolism. researchgate.netproteopedia.orgmedtube.net This metabolic pathway is essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA, as well as for the biosynthesis of several amino acids. nih.govproteopedia.org
The primary mechanism of action of methotrexate is the competitive, tight-binding inhibition of the enzyme dihydrofolate reductase (DHFR). plos.orgnih.govproteopedia.org DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). nih.govproteopedia.org THF is the active coenzyme form of folate and serves as a one-carbon donor in a variety of crucial biosynthetic reactions. researchgate.netproteopedia.org By blocking DHFR, methotrexate prevents the regeneration of THF from DHF, leading to a depletion of the intracellular pool of reduced folates. researchgate.netproteopedia.org
This depletion has profound downstream consequences. The lack of THF cofactors, particularly N5,N10-methylene-tetrahydrofolate, directly inhibits the enzyme thymidylate synthase, which is responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis. proteopedia.orgyoutube.com Furthermore, the inhibition of other THF-dependent enzymes blocks the synthesis of purine (B94841) nucleotides. researchgate.netplos.org The combined effect of inhibiting both thymidylate and purine synthesis effectively halts DNA replication and cell division, a process to which rapidly proliferating cells are particularly sensitive. proteopedia.orgyoutube.com
Interestingly, the interplay is bidirectional. In inflammatory conditions such as rheumatoid arthritis, the basal folate metabolism in peripheral blood cells is significantly up-regulated. nih.gov Treatment with methotrexate has been shown to normalize the expression of key folate pathway genes, including DHFR and γ-glutamyl hydrolase, restoring folate metabolism to levels seen in healthy individuals. nih.gov The drug's interference with folate pathways can lead to a state of folate deficiency, which is mechanistically linked to some of its toxic effects. healthline.comnih.gov
In addition to its direct inhibition of DHFR, methotrexate polyglutamates also inhibit other folate-dependent enzymes, including aminoimidazole carboxamide ribonucleotide (AICAR) transformylase, which is involved in purine synthesis. researchgate.net The inhibition of this enzyme leads to an intracellular accumulation of AICAR and a subsequent increase in the release of adenosine (B11128), which has potent anti-inflammatory properties. researchgate.nethopkinsarthritis.org This effect is considered a significant part of methotrexate's mechanism of action in treating autoimmune diseases. hopkinsarthritis.org
| Enzyme | Function in Folate Pathway | Effect of Methotrexate/MTXPGs |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Reduces DHF to THF, regenerating the active folate cofactor pool. nih.govproteopedia.org | Potent, tight-binding competitive inhibition, leading to depletion of reduced folates. researchgate.netproteopedia.org |
| Thymidylate Synthase (TYMS) | Uses N5,N10-methylene-THF to convert dUMP to dTMP for DNA synthesis. proteopedia.orgyoutube.com | Indirect inhibition due to depletion of its THF cofactor. researchgate.net |
| Aminoimidazole carboxamide ribonucleotide (AICAR) Transformylase | A THF-dependent enzyme in the de novo purine synthesis pathway. researchgate.net | Inhibition by MTXPGs, leading to AICAR accumulation and adenosine release. researchgate.net |
Preclinical and in Vitro Research Studies of Methotrexate
Investigations in Malignant Cell Lines
The cytotoxic and antiproliferative effects of methotrexate (B535133) have been rigorously evaluated in a multitude of malignant cell lines, offering a foundational understanding of its therapeutic potential in oncology.
Leukemia Cell Lines (e.g., CCRF-CEM, MOLT-4, K562)
In vitro studies on leukemia cell lines have been pivotal in characterizing the dose-dependent effects and resistance mechanisms of methotrexate.
The human T-lymphoblast cell line, CCRF-CEM , has been used to demonstrate the cytotoxic effects of methotrexate. Studies have shown that methotrexate inhibits DNA synthesis in these cells, leading to an accumulation of cells in the early S phase of the cell cycle researchgate.net. The sensitivity of CCRF-CEM cells to methotrexate can be influenced by the expression of folate transport systems. For instance, a CCRF-CEM cell line variant expressing the reduced folate/methotrexate carrier (CEM-RF) is significantly more sensitive to methotrexate than a variant lacking this carrier (CEM-FBP) ub.edu.
| Cell Line | Methotrexate Concentration | Incubation Time | Effect |
| CCRF-CEM (CEM-RF) | 0.98 µM | 4 hours | IC50 (50% inhibition of cell growth) ub.edu |
| CCRF-CEM (CEM-FBP) | 251 µM | 4 hours | IC50 (50% inhibition of cell growth) ub.edu |
| CCRF-CEM | 2 x 10⁻⁸ M | 96 hours | 50% cell viability researchgate.net |
| CCRF-CEM | 10⁻⁴ M | 96 hours | 10% cell viability researchgate.net |
The MOLT-4 human T-lymphoblast cell line has also been instrumental in understanding the dose-related effects of methotrexate. Treatment with methotrexate leads to a cessation of cell cycle progression, depletion of deoxyribonucleotide pools, and inhibition of RNA and purine (B94841) de novo synthesis, ultimately resulting in marked cytotoxicity eur.nl. The effects are dose- and time-dependent, with higher concentrations leading to a more rapid and complete inhibition of cellular processes eur.nl.
| Cell Line | Methotrexate Concentration | Incubation Time | Key Findings |
| MOLT-4 | 0.02 µM | 20 hours | Accumulation of cells in early S phase eur.nl |
| MOLT-4 | 0.2 µM | 8 hours | Complete cessation of cell cycle progression eur.nl |
Studies involving the K562 human chronic myelogenous leukemia cell line have provided insights into the mechanisms of methotrexate resistance. One of the key findings is the impairment of methotrexate-polyglutamate formation in resistant subclones nih.gov. Polyglutamation is a process that traps methotrexate inside the cell and enhances its inhibitory effect on dihydrofolate reductase. Reduced polyglutamylation, therefore, leads to a decreased intracellular concentration and efficacy of the drug.
Osteosarcoma Cell Models
The in vitro investigation of methotrexate in osteosarcoma cell models has revealed a complex picture of sensitivity and resistance. The Saos-2 cell line has been shown to be sensitive to methotrexate, with studies determining its half-maximal inhibitory concentration (IC50) cancerrxgene.org. However, research on patient-derived osteosarcoma cells has indicated that some of these primary cells are resistant to methotrexate treatment in vitro . This resistance has been a significant focus of investigation, with studies exploring both dihydrofolate reductase (DHFR)-mediated and non-DHFR-mediated effects of the drug.
| Cell Line | Methotrexate Concentration | Effect |
| Saos-2 | 3.5 x 10⁻² µM | IC50 after 6 days of treatment cancerrxgene.org |
Squamous Cell Carcinoma Models
Preclinical studies on human squamous carcinoma cell lines have demonstrated inherent resistance to methotrexate in some models. Research involving the FaDu , A253 , and SQCC/Y1 cell lines revealed that the resistance to methotrexate was not due to differences in dihydrofolate reductase activity or drug influx but was correlated with a decreased ability of the cells to synthesize polyglutamates of methotrexate nih.gov. The FaDu cell line, which was more sensitive to methotrexate, formed significantly more methotrexate polyglutamates than the resistant A253 and SQCC/Y1 cell lines nih.gov.
Another study investigating a glucose-methotrexate conjugate found that it had a similar cytotoxic effect compared to methotrexate on the SCC-25 skin cancer cell line nih.gov.
| Cell Line | Key Finding Regarding Methotrexate |
| FaDu | Sensitive; forms high levels of methotrexate polyglutamates nih.gov |
| A253 | Inherently resistant; forms low levels of methotrexate polyglutamates nih.gov |
| SQCC/Y1 | Intermediate sensitivity; forms intermediate levels of methotrexate polyglutamates nih.gov |
| SCC-25 | Similar cytotoxicity observed between methotrexate and a glucose-methotrexate conjugate nih.gov |
Studies in Non-Malignant Cell Systems
Beyond its application in cancer chemotherapy, methotrexate is a cornerstone in the treatment of various autoimmune and inflammatory diseases. In vitro studies using non-malignant cell systems have been crucial in elucidating its immunomodulatory mechanisms.
Primary Human T Lymphocytes and Immune Cell Subtypes
Research on primary human T lymphocytes has shown that methotrexate inhibits their proliferation nih.gov. This anti-proliferative effect is a key aspect of its therapeutic action in T-cell-mediated autoimmune diseases. Interestingly, studies have indicated that methotrexate does not inhibit the production of effector cytokines by these cells nih.gov. The inhibitory effect on T cell proliferation appears to be downstream of mTOR activation, mitochondrial function, and cell cycle entry nih.gov. This effect is reversible with the addition of folinic acid, suggesting that it is primarily due to the inhibition of dihydrofolate reductase nih.gov.
Furthermore, in vitro studies have demonstrated that methotrexate's impact on lymphocyte proliferation can be modulated by the availability of methyl donors and polyamines, which are crucial for cell-mediated immune reactions. The addition of methionine, S-adenosylmethionine, or spermidine can reverse the methotrexate-mediated inhibition of lymphocyte proliferation and immunoglobulin synthesis. This suggests that methotrexate's effects on the folate-dependent pathway of methionine regeneration play a role in its immunomodulatory properties.
Neural Stem and Precursor Cells
In vitro and in vivo studies have demonstrated that methotrexate (MTX) can affect both cancerous and normal cells, with dividing neural stem and precursor cells being particularly susceptible. ijmrhs.com These cells are crucial for adult neurogenesis, the process of generating new nerve cells in areas like the dentate gyrus and olfactory system. ijmrhs.com
Research using MTT assays has shown that neural cells exhibit significantly higher sensitivity to MTX compared to endothelial cells. ijmrhs.com For instance, in one study, the neuroblastoma cell line N2A showed great sensitivity to MTX, with the lowest concentration tested reducing cell viability to below 50%. ijmrhs.com This finding aligns with in vivo studies where animals treated with MTX showed reduced proliferation of neural stem cells in the subgranular zone (SGZ) of the hippocampus. ijmrhs.com
Interestingly, the microenvironment, or "niche," of neural stem cells appears to play a protective role. In vivo observations have indicated that neural stem cells associated with blood vessels in the SGZ have better survival rates following chemotherapy than those not in contact with the vasculature. ijmrhs.comijmrhs.com This protective effect was replicated in an in vitro model where co-culturing neural stem cells with endothelial cells offered significant protection from MTX compared to culturing them alone or with non-neural cells like 3T3 fibroblasts. ijmrhs.com
Furthermore, studies on human amniotic fluid-derived stem cells (AFSCs) from individuals with myelomeningocele (MMC), a type of neural tube defect, have shown that exposure to MTX negatively impacts the quantity of cells expressing key neural and radial glial markers such as SOX2, NESTIN, βIII-tubulin, and BLBP. nih.gov This suggests that MTX can severely affect the commitment of these stem cells to neural and radial glial lineages. nih.gov In these studies, AFSCs from MMC donors appeared more sensitive to MTX exposure, showing a significantly reduced number of SOX2-positive cells compared to healthy AFSCs. nih.gov The exposure to MTX also dramatically decreased the number of βIII-tubulin-positive cells in MMC-AFSCs. nih.gov These findings highlight the detrimental effects of MTX on early neurogenesis. nih.govscienceopen.com
Sertoli Cells and Germ Cell Interactions
Sertoli cells are fundamental to testis formation and spermatogenesis, providing the necessary microenvironment for the development of male germ stem cells into spermatozoa. interesjournals.org In vitro studies have investigated the cytotoxic and genotoxic effects of methotrexate on primary Sertoli cells. interesjournals.org
One of the key roles of Sertoli cells is the expression of glial cell line-derived neurotrophic factor (GDNF), which is crucial for the self-renewal and survival of spermatogonial stem cells. interesjournals.org Research has shown that MTX can disrupt the expression of GDNF and vimentin, a protein important for maintaining cell shape and motility during spermatogenesis. interesjournals.org This disruption is correlated with the increased activation of p53 and ATM, proteins involved in apoptosis. interesjournals.org The Comet assay, a method to detect DNA damage, revealed that MTX induces DNA damage in Sertoli cells. interesjournals.org
These findings suggest that MTX can cause immediate damage to vimentin filaments and affect GDNF expression in Sertoli cells. interesjournals.org Although Sertoli cells may continue to physically support spermatogenic cells, the damage to their structural and functional components can create an unstable environment for spermatogenesis. interesjournals.org
In vivo studies in mice and rats corroborate these in vitro findings. MTX treatment in mice has been shown to significantly reduce sperm count and increase the frequency of sperm head abnormalities in a dose-dependent manner. nih.gov Histological examination of the testis in these animals revealed testicular toxicity, and various assays confirmed significant DNA damage in sperm and testicular cells. nih.gov Similarly, studies in rats have shown that MTX can induce histopathological changes in the testis, including disruption of seminiferous tubules, degeneration of Sertoli and Leydig cells, and decreased spermatogenesis. aimdrjournal.com MTX administration can also lead to an increase in germ cell apoptosis. aimdrjournal.com It has been reported that MTX can disrupt the functional integrity of Sertoli cells by reducing the accumulation of intracellular carbohydrates and fatty acids, which in turn affects the production of glucose-lactate. nih.gov
Intestinal Cells (e.g., Epithelial Cells)
Methotrexate is known to have toxic effects on the rapidly proliferating cells of the intestinal epithelium. nih.gov In vivo and in vitro studies have shown that MTX can impair the mucosal barrier function, leading to potential bacterial translocation and inflammation. nih.gov The administration of MTX can result in significant morphological damage to the small intestine and its mucosa. nih.gov
At the cellular level, MTX treatment can cause DNA strand breaks in intestinal epithelial cells. nih.gov It also induces oxidative stress and triggers a series of inflammatory events within the intestinal epithelium and submucosal tissues. nih.gov This is partly mediated by the increased expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which in turn activate the nuclear factor-kappa B (NF-κB) pathway. nih.gov
Studies in mice have shown that MTX can induce hyperplasia of enterochromaffin cells in the jejunum, which are responsible for synthesizing and storing 5-hydroxytryptamine (5-HT). jst.go.jp This is accompanied by an increase in the expression of inducible nitric oxide synthase (iNOS) mRNA. jst.go.jp This suggests that MTX potentiates 5-HT synthesis, which may be linked to gastrointestinal side effects. jst.go.jp
Furthermore, research on intestinal stem cells (ISCs) has highlighted the damaging effects of MTX. Animal studies have demonstrated that MTX-induced gastrointestinal toxicity leads to villous atrophy and crypt ablation in the small intestine. ekb.eg However, there is also evidence for repair mechanisms. Mesenchymal stem cells (MSCs) have been shown to support the growth of endogenous Lgr5+ ISCs, which can differentiate into all the cell types of the intestinal crypt, thereby promoting repair of the small intestine. ekb.eg This repair process is thought to be mediated by the deactivation of the Wnt/β-catenin signaling pathway. ekb.eg
In Vitro Cellular Response Characterization
Antiproliferative Activity Assessment
The antiproliferative activity of methotrexate is a key aspect of its therapeutic effect and has been quantified in numerous in vitro studies using various cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of this activity.
The IC50 values for methotrexate can vary significantly depending on the cell line, the duration of exposure, and the assay used. For example, in one study, the IC50 values for free MTX in the HCT-116 colorectal cancer cell line were 2.3, 0.37, and 0.15 mM after 12, 24, and 48 hours of exposure, respectively. researchgate.net In contrast, the A-549 lung cancer cell line showed a lower sensitivity, with an IC50 of 0.10 mM only after 48 hours of treatment. researchgate.net
Other studies have reported a wide range of IC50 values across different cancer cell lines. For instance, the proliferation of various wild-type and MTX-resistant tumor cell lines was inhibited at IC50 concentrations ranging from 2 to 78 μM. aacrjournals.org Specific IC50 values from another source for different human cancer cell lines after 72-96 hours of exposure include 0.016 μM for 5637 cells, 5.52 μM for A-427 cells, and 0.013 μM for A549 cells. clinisciences.com
The table below provides a summary of some reported IC50 values for methotrexate in different cell lines.
| Cell Line | IC50 Value | Exposure Time | Assay | Reference |
|---|---|---|---|---|
| HCT-116 | 2.3 mM | 12 h | MTT | researchgate.net |
| HCT-116 | 0.37 mM | 24 h | MTT | researchgate.net |
| HCT-116 | 0.15 mM | 48 h | MTT | researchgate.net |
| A-549 | 0.10 mM | 48 h | MTT | researchgate.net |
| 5637 | 0.016 µM | 96 h | Crystal Violet | clinisciences.com |
| A-427 | 5.52 µM | 96 h | Crystal Violet | clinisciences.com |
| A549 | 0.013 µM | 72 h | MTT | clinisciences.com |
| Various cancer cell lines | 2 - 78 µM | Not specified | Not specified | aacrjournals.org |
Metabolic Phenotype Profiling and Biomarker Identification
In vitro studies utilizing metabolomic techniques have provided significant insights into the biochemical basis of methotrexate's pharmacological activity and have aided in the identification of potential biomarkers of response. nih.govnih.gov By analyzing the global metabolic profile of cells exposed to MTX, researchers can identify key metabolites and pathways that are altered. nih.gov
One study on erythroblastoid cells exposed to a physiologic concentration of 1,000 nM MTX identified an altered cellular metabolomic profile associated with cellular growth inhibition. nih.gov Discriminant analysis revealed that MTX treatment was associated with increases in ketoisovaleric acid, fructose, galactose, and 2-deoxycytidine, and corresponding reductions in 2-deoxyuridine, phosphatidylinositol 32:0, orotic acid, and inosine monophosphate. nih.gov These findings point to a dysregulation of folate metabolism and nucleotide biosynthesis, which is consistent with the known mechanism of action of MTX. nih.gov
Beyond its effects on folate and nucleotide metabolism, MTX treatment has been shown to alter a diverse range of metabolites, including intermediates of amino acid, carbohydrate, and lipid metabolism. nih.govnih.gov This indicates a robust and broad metabolic response to the drug. nih.gov
Metabolomic profiling of red blood cells (RBCs) from a mouse model of collagen-induced arthritis has also been used to screen for molecular biomarkers of MTX response. mdpi.com This research identified nine RBC metabolites that were altered by the disease and normalized with MTX treatment, including N-methylisoleucine, nudifloramide, and phenylacetylglycine. mdpi.com N-methylisoleucine was found to be a highly discriminatory biomarker in both plasma and RBCs. mdpi.com
Similarly, in a cohort of children with juvenile idiopathic arthritis (JIA), MTX treatment was associated with altered nucleotide metabolism, including increased plasma adenine (B156593) and N,N-dimethylguanosine, and decreased levels of adenosine (B11128), guanine, and 8-oxo-2-deoxyadenosine. frontiersin.org A reduction in plasma levels of unsaturated triglycerides was also observed. frontiersin.org
In early rheumatoid arthritis patients, baseline metabolic profiles have been examined to identify biomarkers for MTX response. mdpi.com Significantly lower baseline concentrations of homocystine, taurine, adenosine triphosphate, guanosine (B1672433) diphosphate, and uric acid were found in insufficient responders compared to sufficient responders. mdpi.com Conversely, glycolytic intermediates were significantly higher in insufficient responders. mdpi.com
The following table summarizes some of the key metabolic changes and potential biomarkers identified in response to methotrexate.
| Biological Sample | Condition/Disease | Metabolites with Increased Levels | Metabolites with Decreased Levels | Reference |
|---|---|---|---|---|
| Erythroblastoid cells | In vitro | Ketoisovaleric acid, fructose, galactose, 2-deoxycytidine | 2-deoxyuridine, phosphatidylinositol 32:0, orotic acid, inosine monophosphate | nih.gov |
| Red Blood Cells | Collagen-Induced Arthritis (Mouse) | - | N-methylisoleucine, nudifloramide, phenylacetylglycine, 1-methyl-L-histidine, PC 42:1, PE 36:4e, PC 42:3, PE 36:4e (16:0e/20:4), SM d34:0 (normalized with treatment) | mdpi.com |
| Plasma | Juvenile Idiopathic Arthritis | Adenine, N,N-dimethylguanosine | Adenosine, guanine, 8-oxo-2-deoxyadenosine, unsaturated triglycerides | frontiersin.org |
| Plasma | Early Rheumatoid Arthritis (Insufficient Responders) | 1,3-/2,3-diphosphoglyceric acid, glycerol-3-phosphate, phosphoenolpyruvate | Homocystine, taurine, adenosine triphosphate, guanosine diphosphate, uric acid | mdpi.com |
Gene Expression and Protein Regulation Analysis (e.g., DHFR, transporter genes, P53, ATM)
Methotrexate's mechanism of action and the cellular response to it are intricately linked to the regulation of several key genes and proteins. Dihydrofolate reductase (DHFR) is the primary target of MTX, and its expression levels can significantly influence drug sensitivity. nih.gov
In vitro studies have shown that the basal expression level of DHFR mRNA can vary between different cancer cell lines. nih.gov For instance, MTX-sensitive AGS cells have a significantly higher basal DHFR mRNA expression compared to MTX-resistant Saos-2 cells. nih.gov Following MTX treatment, DHFR mRNA expression has been observed to decrease in several cell lines, including AGS, HCT-116, MCF-7, A549, and NCI-H23. nih.gov In contrast, in the MTX-resistant Saos-2 cells, both DHFR mRNA and protein expression increased after MTX treatment, suggesting that an upregulation of DHFR is a mechanism of resistance. nih.gov
The expression of genes encoding drug transporters, such as the reduced folate carrier (RFC) and ABCG2, also plays a role in MTX cytotoxicity. nih.govresearchgate.net
Beyond its direct effects on folate metabolism, methotrexate can also modulate signaling pathways involved in cell cycle control and apoptosis, such as the p53 and ATM pathways. In rheumatoid arthritis T cells, MTX has been shown to restore the JNK and p53 pathways, leading to apoptosis of activated T cells. nih.gov In vitro, MTX induces the expression of both p53 and the cyclin-dependent kinase inhibitor p21 through JNK2 and JNK1-dependent mechanisms, respectively. nih.gov
Furthermore, in primary Sertoli cells, MTX-induced DNA damage is associated with the increased activation of p53 and ATM. interesjournals.org This indicates that these proteins are involved in the cellular response to MTX-induced stress in these cells. interesjournals.org
The table below provides a summary of the effects of methotrexate on the expression and regulation of key genes and proteins.
| Gene/Protein | Cell Type/Condition | Effect of Methotrexate | Reference |
|---|---|---|---|
| DHFR (mRNA) | AGS, HCT-116, MCF-7, A549, NCI-H23 cells | Decreased expression | nih.gov |
| DHFR (mRNA and protein) | Saos-2 cells (MTX-resistant) | Increased expression | nih.gov |
| p53 and p21 | Rheumatoid Arthritis T cells (in vitro) | Induced expression via JNK pathways | nih.gov |
| p53 and ATM | Primary Sertoli cells (in vitro) | Increased activation | interesjournals.org |
Cytokine and Chemokine Production Modulation
In vitro studies have demonstrated that dihydrate methotrexate exerts a modulatory effect on the production of various cytokines and chemokines, although the precise nature of this influence can be complex and context-dependent. Research has shown that methotrexate can inhibit the production of pro-inflammatory cytokines. For instance, in murine models of collagen-induced arthritis, methotrexate treatment has been associated with a reduction in serum levels of Tumor Necrosis Factor (TNF) and diminished TNF production by splenic T cells and macrophages nih.govnih.gov. Specifically, methotrexate has been observed to suppress the production of TNF and Interferon-gamma (IFN-γ) by T-cell-receptor-primed T lymphocytes from both healthy human donors and patients with rheumatoid arthritis nih.gov.
However, the effect of methotrexate on cytokine secretion is not universally inhibitory. Some studies suggest a more modest impact. For example, in an in vitro co-culture model with immune cells and synoviocytes, methotrexate alone had a limited inhibitory effect on the secretion of cytokines such as Interleukin-17 (IL-17), IL-6, IL-1β, IFN-γ, and IL-10 frontiersin.org. Interestingly, in this model, one of the lowest concentrations of methotrexate (0.01 μg/ml) was found to be the most effective, and no clear dose-response relationship was observed frontiersin.org. In contrast, other research has indicated that methotrexate could even induce the production of IL-6 and IL-1β by a monocytic cell line frontiersin.org.
The mechanisms underlying methotrexate's influence on cytokine production are thought to be multifactorial. One proposed mechanism involves the release of adenosine, which has anti-inflammatory properties frontiersin.org. Adenosine can downregulate TNF and NF-κB signaling pathways frontiersin.org. Furthermore, methotrexate has been shown to suppress TNF-induced nuclear factor-κB activation in vitro nih.gov.
Investigations into chemokine production have also yielded significant findings. Methotrexate treatment has been associated with the inhibition of Interleukin-8 (IL-8) production by peripheral blood mononuclear cells (PBMC) nih.govcore.ac.uk. This inhibition of inflammatory cytokine and chemokine release may contribute to the therapeutic effects of the compound nih.gov.
Table 1: Effects of this compound on Cytokine and Chemokine Production in In Vitro and Ex Vivo Models
| Cell/Tissue Type | Model System | Methotrexate Effect | Affected Cytokines/Chemokines | Citation |
|---|---|---|---|---|
| Splenic Mononuclear Cells | Murine | Suppression | TNF, IFN-γ, IL-6, IL-1β | nih.gov |
| Splenic T cells and Macrophages | Murine Collagen-Induced Arthritis | Reduced Production | TNF | nih.gov |
| Human Peripheral Blood Mononuclear Cells (PBMC) and Synoviocytes | Co-culture | Modest Inhibition | IL-17, IL-6, IL-1β, IFN-γ, IL-10 | frontiersin.org |
| Human Peripheral Blood Mononuclear Cells (PBMC) | Ex vivo | Inhibition | IL-8 | nih.govcore.ac.uk |
| Human T-lymphocytes | In vitro | Suppression | TNF, IFN-γ | nih.gov |
Animal Model Investigations (Non-Human)
Animal models have been instrumental in elucidating the mechanisms of organ-specific cellular injury induced by this compound. A prominent area of investigation has been methotrexate-induced intestinal mucositis. In Sprague-Dawley rats, administration of methotrexate has been shown to cause significant intestinal damage, characterized by villus atrophy and epithelial necrosis nih.gov. These histological changes are accompanied by metabolic disturbances, including an increased level of TNF-α and a heightened inflammation score in the jejunum nih.gov. Further research in Wistar rats has corroborated these findings, demonstrating that methotrexate induces intestinal mucositis, which can be observed through histopathological assessments springermedizin.de. The damage to the intestinal mucosa is a direct consequence of the antimitotic activity of methotrexate, which affects rapidly dividing epithelial cells nih.gov.
Beyond the gastrointestinal tract, studies in Wistar rats have also highlighted the potential for hepatic and renal toxicity at certain dose levels. Subacute exposure to methotrexate has been shown to induce dose-dependent pathological changes in the liver and kidneys, including degeneration, necrosis, congestion, and vascular alterations veterinaryworld.org. These findings underscore the importance of dose in the manifestation of organ-specific toxicity.
Table 2: Summary of this compound-Induced Organ-Specific Injury in Animal Models
| Organ | Animal Model | Key Pathological Findings | Associated Biomarkers/Mechanisms | Citation |
|---|---|---|---|---|
| Intestine (Jejunum) | Sprague-Dawley Rat | Villus atrophy, epithelial necrosis | Increased TNF-α, increased inflammation score | nih.gov |
| Intestine | Wistar Rat | Intestinal mucositis | Not specified | springermedizin.de |
| Liver | Wistar Rat | Degeneration, necrosis, congestion, vascular changes | Dose-dependent toxicity | veterinaryworld.org |
| Kidney | Wistar Rat | Degeneration, necrosis, congestion, vascular changes | Dose-dependent toxicity | veterinaryworld.org |
Research in rodent models has revealed a significant impact of this compound on neural stem cell dynamics, particularly within the hippocampus. Studies in rats have demonstrated that methotrexate administration leads to a long-term suppression of neurogenesis nih.gov. This is evidenced by a significant decrease in the number of proliferating neuroblasts, as quantified by the marker Ki67 nih.gov. The reduction in Ki67-positive cells in the hippocampal dentate gyrus has been observed at both 3 and 6 months post-methotrexate exposure in rats nih.gov.
Furthermore, methotrexate treatment in rats has been associated with a decrease in hippocampal cell proliferation, which in turn can lead to memory deficits researchgate.netnih.govmdpi.com. The compound's impact extends to neural stem and precursor cells located in the subgranular zone of the dentate gyrus ijmrhs.comijmrhs.com. In vitro studies using cells from the hippocampal stem cell niche have shown that neural cells are significantly more sensitive to methotrexate than endothelial cells ijmrhs.comijmrhs.com.
The negative effects of methotrexate on neural stem cells are not limited to proliferation. In rat models, methotrexate treatment has been shown to decrease the number of Sox2 and nestin-positive cells, which are markers for neural stem cells, in the subgranular zone nih.gov. These cellular changes are linked to functional outcomes, as the reduction in hippocampal neurogenesis correlates with impaired performance in cognitive tasks researchgate.net.
Table 3: Effects of this compound on Neural Stem Cells in Rodent Models
| Animal Model | Brain Region | Observed Effect | Key Markers | Citation |
|---|---|---|---|---|
| Sprague-Dawley Rat | Hippocampus | Long-term suppression of neurogenesis | Decreased Ki67+ cells | nih.gov |
| Rat | Hippocampus | Decreased cell proliferation | Not specified | researchgate.net |
| Rat | Hippocampus (Subgranular Zone) | Decreased neural stem cells | Decreased Sox2 and nestin-positive cells | nih.gov |
| Rat | Hippocampus | Decreased neurogenesis | Decreased Ki-67 and DCX-positive cells | mdpi.com |
Pharmacodynamic and pharmacokinetic studies of this compound in animal systems have provided valuable insights into its disposition and mechanism of action. In the collagen-induced arthritis (CIA) mouse model, methotrexate therapy resulted in a dose-dependent reduction in disease activity nih.gov. This therapeutic effect was associated with a significant depletion of circulating folates, specifically a reduction in 5-methyltetrahydrofolate (5mTHF) levels in both plasma and red blood cells (RBCs) nih.gov. Interestingly, in this model, the majority of methotrexate in RBCs was found to be the parent form of the drug, indicating a relative lack of intracellular polyglutamation nih.gov.
Pharmacokinetic studies in healthy beagle dogs have demonstrated high inter-individual variation in plasma concentrations of methotrexate, with a suspicion of a saturation phenomenon in absorption researchgate.net. The absolute bioavailability was found to be significantly higher for subcutaneous injection (93%) compared to the oral route (30%) researchgate.net. The inter-individual variability was also lower following subcutaneous administration researchgate.net.
In collagen-induced arthritic rats, the pharmacokinetics and pharmacodynamics of methotrexate have also been characterized. A pharmacokinetic/pharmacodynamic model was developed that incorporated plasma methotrexate concentrations, RBC methotrexate and its polyglutamate concentrations, and paw size as a measure of disease activity researchgate.net. This model demonstrated that methotrexate showed a modest but sensitive effectiveness on paw edema researchgate.net.
Table 4: Pharmacodynamic and Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Key Findings | Parameters Measured | Citation |
|---|---|---|---|
| Collagen-Induced Arthritis Mouse | Dose-dependent reduction in disease activity; significant depletion of circulating folates. | Disease Activity Score (DAS), Paw Volume (PV), 5mTHF levels, MTX and MTX-polyglutamate concentrations in RBCs. | nih.gov |
| Healthy Beagle Dog | High inter-individual variation in plasma concentrations; higher bioavailability with subcutaneous vs. oral route. | Plasma MTX concentration, absolute bioavailability. | researchgate.net |
| Collagen-Induced Arthritic Rat | Modest but sensitive effect on paw edema. | Plasma MTX, RBC MTX, and RBC MTX-polyglutamate concentrations; paw size. | researchgate.net |
The investigation of this compound analogues in in vivo non-human models has been a strategy to explore compounds with potentially improved therapeutic profiles. Studies have synthesized and evaluated various analogues for their biological activity. For instance, aza homologues of methotrexate, where a nitrogen atom is inserted into the side chain, were tested in mice with L-1210 leukemia nih.gov. While these compounds were less inhibitory towards dihydrofolate reductase and less cytotoxic in vitro compared to methotrexate, the aza homologue of methotrexate still demonstrated significant antitumor activity in vivo nih.gov.
Another class of analogues involves the replacement of the γ-carboxyl group with a tetrazole ring. These tetrazolyl analogues of methotrexate were found to be more potent inhibitors of the growth of human leukemia cell lines in continuous and 24-hour pulse exposures than the parent drug researchgate.net. This suggests that the tetrazole substituent may allow for more efficient transport into cells researchgate.net.
Modifications to the glutamyl moiety of methotrexate have also been explored. Derivatives with a peptide side chain were synthesized and tested against L1210 leukemia in mice alliedacademies.org. These studies revealed that the α-carboxyl group is more critical for activity than the γ-carboxyl group, and that the glutamyl moiety is necessary for activity alliedacademies.org. Lysine and ornithine derivatives have also been synthesized and evaluated for their inhibitory activity against dihydrofolate reductase alliedacademies.org.
Further research has examined the effects of various modifications on the ability of methotrexate analogues to inhibit dihydrofolate reductase and their activity against L1210 leukemia in mice nih.gov. These studies contribute to a deeper understanding of the structure-activity relationship of methotrexate and its derivatives.
Table 5: Efficacy of this compound Analogues in In Vivo Non-Human Models
| Analogue Type | Animal Model | Disease Model | Key Findings | Citation |
|---|---|---|---|---|
| Aza homologue | Mouse | L-1210 Leukemia | Significant antitumor activity, though less potent than methotrexate. | nih.gov |
| Tetrazole analogue | Not specified in vivo | Human Leukemia Cell Lines (in vitro) | More potent growth inhibitors than methotrexate in continuous and 24-hour pulse exposures. | researchgate.net |
| Peptide side chain derivatives | Mouse | L-1210 Leukemia | α-carboxyl group is crucial for activity; glutamyl moiety is necessary. | alliedacademies.org |
| Various modified analogues | Mouse | L-1210 Leukemia | Elucidation of structure-activity relationships for dihydrofolate reductase inhibition and antitumor activity. | nih.gov |
Advanced Research Methodologies and Techniques for Methotrexate Analysis
Chromatographic Separation Techniques
Chromatography stands as a cornerstone for the analytical determination of methotrexate (B535133). Its application, particularly in the form of High-Performance Liquid Chromatography (HPLC), allows for the efficient separation of methotrexate from its metabolites and other interfering substances present in biological and pharmaceutical samples. The versatility of HPLC is further enhanced by coupling it with a range of detectors, each providing a different mode of detection and level of sensitivity.
HPLC is a widely employed technique for the analysis of methotrexate and its metabolites. nih.govijpsjournal.com The separation is typically achieved on a reversed-phase column, such as an octadecylsilane (C18) column. brieflands.comasianpubs.org The mobile phase composition is a critical parameter that is optimized to achieve the desired separation and retention times. It often consists of a mixture of a buffer solution (e.g., phosphate (B84403) or ammonium formate) and an organic modifier like acetonitrile or methanol. brieflands.comnih.govsielc.com
Table 1: HPLC Methodologies for Methotrexate Analysis with UV-Visible Detection
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity Range | LOD/LOQ | Reference |
|---|---|---|---|---|---|---|---|
| Primesep 100, 4.6 x 150 mm, 5 µm | MeCN/H2O - 50/50% with 20 mM Ammonium formate pH 3.0 | 1.0 | 290 | 6.12 | Not Specified | Not Specified | sielc.com |
| Octadecylsilane, 250 x 4.6 mm | TRIS-phosphate buffer (pH 5.7): methanol: acetonitrile (82:11:7) | 1.8 | 313 | 4.4 | Not Specified | 0.1 µM (LOQ) | brieflands.com |
| INERTSIL ODS-3V C-18, 4.6 x 250 mm | Phosphate-tris buffer (pH 5.7): methanol: acetonitrile (70:20:10) | 1.0 | 313 | 4.6 | Not Specified | 0.1 µM (LOQ) | asianpubs.org |
| RP-C8, 250 mm x 4.6 mm, 5 µm | ACN and H2O with 0.1% trifluoroacetic acid (1:1) | 1.0 | 225 | Not Specified | Not Specified | Not Specified | nih.gov |
| Agilent Zorbax SB-C18, 50 mm x 4.6 mm, 5 µm | Gradient of H2O and ACN (both with 1% isopropyl alcohol and 0.01% heptafluorobutyric acid) | 2.0 | 280 | < 6 | Not Specified | Not Specified | nih.gov |
UV-Visible detection is a commonly used method in HPLC for the quantification of methotrexate. nih.govijpsjournal.com The choice of wavelength for detection is critical for sensitivity and is often set in the range of 302–400 nm. nih.gov Some studies have reported successful quantification at wavelengths around 303 nm, 313 nm, and 372 nm. nih.govbrieflands.comscienceopen.com The sensitivity of HPLC-UV methods can vary, with limits of detection (LOD) and quantitation (LOQ) reported in the range of nanograms per milliliter (ng/mL). nih.govscienceopen.com For instance, one method reported an LOD of 4 ng/mL and an LOQ of 5 ng/mL for methotrexate in rat plasma. nih.govscienceopen.com Another study achieved a quantitation limit of 0.1 µM for methotrexate in plasma. brieflands.com The linearity of these methods is typically established over a specific concentration range, for example, from 8 to 60 μg/mL. nih.govscienceopen.com
To enhance sensitivity, fluorescence detection can be employed. aacrjournals.org Methotrexate itself is not natively fluorescent, but it can be converted to a highly fluorescent derivative through oxidation. researchgate.net This conversion can be achieved using methods such as photo-oxidative irradiation or electrochemical oxidation. researchgate.netnih.gov The resulting fluorescent product, 2,4-diaminopteridine-6-carboxylic acid, can then be detected. aacrjournals.org This approach significantly increases the sensitivity, with one study reporting a 40-fold increase compared to UV detection, allowing for analysis at clinically relevant levels of 0.01 to 0.1 µg/mL. aacrjournals.org Another method involving post-column photochemical reaction reported a limit of quantitation (LOQ) of 2.3 ng/mL for methotrexate. nih.gov
Table 2: HPLC Methodologies for Methotrexate Analysis with Fluorescence Detection
| Column | Derivatization Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | Linearity Range | LOD/LOQ | Reference |
|---|---|---|---|---|---|---|
| Octadecylsilane | Post-column oxidation | Not Specified | Not Specified | 0.01 to 10 µg/mL | Not Specified | aacrjournals.org |
| Capcell Pak C18 UG120, 150 mm x 4.6 mm, 5 µm | Post-column UV irradiation (245 nm) | 368 | 425 | Not Specified | 2.3 ng/mL (LOQ) | nih.gov |
Electrochemical detection (ECD) offers another sensitive alternative for the analysis of methotrexate. unioviedo.esmdpi.comsemanticscholar.org This technique measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. A method combining HPLC with online post-column electrochemical oxidation and fluorescence detection has been developed for the determination of methotrexate in blood. nih.gov This method achieved a limit of detection (LOD) of 1.2 ng/mL and a limit of quantitation (LOQ) of 2.6 ng/mL. nih.gov Ion chromatography coupled with an electrochemical detector has also been utilized for the simultaneous determination of methotrexate and folic acid. nih.govscienceopen.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique for the quantification of methotrexate. nih.gov This method combines the separation capabilities of HPLC with the sensitive and selective detection of a tandem mass spectrometer. The electrospray ionization (ESI) source is commonly operated in the positive ion mode for methotrexate analysis. The mass spectrometer is typically set to monitor specific mass transitions in the multiple reaction monitoring (MRM) mode, which provides high selectivity. nih.gov For methotrexate, a common mass transition monitored is m/z 455.1 → 308.3. nih.gov LC-MS/MS methods are known for their high sensitivity, with lower limits of quantitation (LLOQ) often reaching the low nanomolar (nmol/L) or nanogram per milliliter (ng/mL) range. For example, one method reported an LLOQ of 25 nmol L−1, while another achieved a quantification limit of 0.025 μmol/L. The run times for LC-MS/MS analyses are often short, with some methods achieving total run times of 3.5 to 5 minutes. nih.gov
Table 3: LC-MS/MS Methodologies for Methotrexate Analysis
| Column | Ionization Mode | Mass Transition (m/z) | Run Time (min) | Linearity Range | LLOQ | Reference |
|---|---|---|---|---|---|---|
| Phenomenex Luna 5 µm Phenyl Hexyl, 2 mm x 50 mm | ESI Positive | 455.11 → 308.3 | 4 | Up to 50 µmol L−1 | 25 nmol L−1 | |
| Synergi Hydro-RP, 50 mm x 2.0 mm, 2.5 µm | ESI Positive | 455.1 → 308.0 | 3.5 | 5–1000 ng/mL | Not Specified | nih.gov |
| Acculaim 120 C18, 2.1 x 50 mm, 3.0 µm | ESI Positive | 455.1 → 308.1 | 5 | 0.09 to 50 µM | 0.09 µM |
Capillary Electrophoresis (CE) is an alternative separation technique that can be applied to the analysis of charged analytes like methotrexate. nih.govprimescholars.com The separation in CE is based on the differential migration of ions in an electric field. primescholars.com A simple and rapid Capillary Zone Electrophoresis (CZE) method has been developed for the determination of methotrexate in human urine. nih.gov The optimal separation was achieved using a 15 mM phosphate buffer at pH 12.0. nih.gov The analysis time for this method was approximately 9.0 minutes. nih.gov The detection limit for methotrexate in urine was reported to be 0.35 mgL(-1). nih.gov To enhance sensitivity, CE can be coupled with laser-induced fluorescence (LIF) detection. stanford.edu This combination has been shown to be one to two orders of magnitude more sensitive than other existing methods, with a detection limit of 5 x 10^-12 M being reported. stanford.edu
Table 4: Capillary Electrophoresis Methodologies for Methotrexate Analysis
| Capillary Dimensions | Buffer | Applied Voltage (kV) | Detection Method | Analysis Time (min) | Detection Limit | Reference |
|---|---|---|---|---|---|---|
| 60 cm x 75 µm | 15 mM phosphate buffer (pH 12.0) | 25 | Not Specified | ~9.0 | 0.35 mgL(-1) | nih.gov |
| 100 cm x 75 µm | 5 mM MES, 5 mM Tris, 1 mM NaCl (pH 6.7) | 20 | Laser-Induced Fluorescence | 15-20 | 3 x 10^-11 M | stanford.edu |
High-Performance Liquid Chromatography (HPLC) with Various Detectors
Spectrophotometric and Spectroscopic Methods
Spectrophotometric and spectroscopic methods are widely utilized for the analysis of dihydrate methotrexate due to their simplicity, speed, and cost-effectiveness. These techniques rely on the interaction of the methotrexate molecule with electromagnetic radiation.
UV-Visible spectrophotometry is a common technique for the quantitative determination of methotrexate. This method is based on the principle that methotrexate absorbs ultraviolet and visible light at specific wavelengths. The UV-Vis spectrum of methotrexate exhibits strong π-π* interactions, with characteristic absorption maxima typically observed at approximately 258 nm, 303 nm, and 372 nm. researchgate.netasianpubs.org The peak at 303 nm is often selected for quantification. ijtsrd.comhrpub.org
The analysis involves measuring the absorbance of a methotrexate solution at its wavelength of maximum absorption (λmax) and relating it to the concentration using the Beer-Lambert law. A simple, precise, and economical UV-visible spectrophotometric method has been developed for the estimation of methotrexate in its active pharmaceutical ingredient (API) form. ijtsrd.com The linearity of this method has been demonstrated over a concentration range of 2-10 μg/mL with a good correlation coefficient (r² = 0.9987). ijtsrd.com Another study established a linear range of 2-14 µg/mL with a regression coefficient of R² = 0.9992. hrpub.org For some applications, colorimetric methods are developed where methotrexate reacts with a reagent to form a colored complex that can be measured in the visible region. For instance, a method involving an oxidative coupling reaction with MBTH (3-methyl-2-benzothiazolinone hydrazone) results in a chromogen with maximum absorption at 610 nm. derpharmachemica.com
Interactive Data Table: UV-Visible Spectrophotometry Parameters for Methotrexate Analysis
| Parameter | Value | Reference |
| Wavelength of Maximum Absorption (λmax) | 303 nm | ijtsrd.comhrpub.org |
| Wavelength of Maximum Absorption (λmax) | 258 nm, 372 nm | researchgate.netasianpubs.org |
| Linearity Range | 2-10 µg/mL | ijtsrd.com |
| Linearity Range | 2-14 µg/mL | hrpub.org |
| Correlation Coefficient (r²) | 0.9987 | ijtsrd.com |
| Regression Coefficient (R²) | 0.9992 | hrpub.org |
| Limit of Detection (LOD) | 0.0825 µg/mL | hrpub.org |
| Limit of Quantitation (LOQ) | 0.25 µg/mL | hrpub.org |
Fluorescence spectrophotometry offers higher sensitivity and specificity compared to UV-Visible spectrophotometry for the analysis of methotrexate. While methotrexate itself is weakly fluorescent, it can be converted to a highly fluorescent product. researchgate.net This is often achieved through photo-oxidative irradiation or reaction with oxidizing agents. researchgate.net
The fluorescence of methotrexate is pH-dependent, with optimal fluorescence observed in aqueous solutions at a pH between 5 and 6. stanford.edu The excitation and emission spectra of methotrexate solutions show fluorescence excitation at approximately 340 nm and 370 nm, with an emission maximum around 470 nm. nih.goviiarjournals.org In some methods, the quenching of the fluorescence of a terbium (Tb³⁺) complex by methotrexate is utilized for its determination. nih.gov For instance, a method based on the quenching effect of methotrexate on the fluorescence intensity of a Tb³⁺-1,10-phenanthroline complex uses an excitation wavelength of 300 nm and an emission wavelength of 545 nm. nih.gov Another approach uses terbium-doped dendritic silica particles, where the fluorescence intensity is quenched by methotrexate at 546 nm under an excitation wavelength of 233 nm.
Interactive Data Table: Fluorescence Spectrophotometry Parameters for Methotrexate Analysis
| Parameter | Wavelength (nm) | Reference |
| Excitation Wavelength | 340, 370 | nih.goviiarjournals.org |
| Emission Wavelength | 470 | nih.goviiarjournals.org |
| Excitation Wavelength (Tb³⁺ complex) | 300 | nih.gov |
| Emission Wavelength (Tb³⁺ complex) | 545 | nih.gov |
| Excitation Wavelength (Terbium-doped silica) | 233 | |
| Emission Wavelength (Terbium-doped silica) | 546 | |
| Linearity Range (Tb³⁺ complex) | 0.02-10 µg/mL | nih.gov |
| Limit of Detection (Tb³⁺ complex) | 0.015 µg/mL | nih.gov |
Sample Preparation and Extraction Techniques for Research Samples
Effective sample preparation is a critical step in the analysis of methotrexate from complex matrices, such as biological fluids, to remove interfering substances and concentrate the analyte.
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of methotrexate from biological samples. scienceopen.com This method relies on the partitioning of methotrexate between a solid sorbent and a liquid phase. scienceopen.com The choice of sorbent is crucial for achieving high selectivity and recovery. Common sorbents for methotrexate extraction include C18 and phenyl cartridges. scienceopen.comoup.com
The SPE procedure typically involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the retained methotrexate with a suitable solvent. scienceopen.com For instance, a method using phenyl cartridges for the SPE of methotrexate from human serum has been developed. oup.com Ion-exchange SPE, which is based on the electrostatic interaction between the charged groups of the analyte and the sorbent, has also been employed for methotrexate isolation. ijpsjournal.comnih.gov A study using a 384-well SPE format with a C-18 stationary phase reported a recovery of ≥ 95% from urine. nih.gov
Protein precipitation (PPT) is a simple and rapid method for removing proteins from biological samples like plasma and serum before methotrexate analysis. dovepress.comjlabphy.org This technique involves adding a precipitating agent, typically an organic solvent such as methanol or acetonitrile, to the sample to denature and precipitate the proteins. nih.govdovepress.com
After the addition of the precipitant, the mixture is vortexed and then centrifuged to separate the precipitated proteins from the supernatant containing methotrexate. dovepress.com A mixture of methanol and acetonitrile (1:1, v/v) has been shown to be an effective precipitant, with extraction recoveries of methotrexate reaching 97.8–101%. dovepress.comnih.gov The supernatant can then be directly injected into an analytical instrument or further processed. dovepress.com
Liquid-liquid extraction (LLE) is a classic sample preparation technique that separates methotrexate from interfering components based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.govorganomation.com The choice of the organic solvent is critical and depends on the polarity and solubility of methotrexate.
A semi-robotic LLE method in a 96-well plate format has been developed for the quantitation of methotrexate in human plasma. acs.orgnih.gov In this method, plasma samples are mixed with an extraction solvent, and after phase separation, the organic layer containing methotrexate is collected for analysis. acs.org The recovery of methotrexate using LLE can vary depending on the specific conditions, with one study reporting a recovery of 61%. acs.orgacs.org A dispersive liquid-liquid microextraction (DLLME) method using a double-solvent supramolecular system has also been developed for the extraction of methotrexate from plasma. kums.ac.irnih.gov
Omics Approaches in Methotrexate Research
Omics technologies offer a holistic view of the biological responses to methotrexate by simultaneously measuring large sets of molecules such as metabolites and transcripts.
Metabolomics Profiling of Cellular Responses
Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, has emerged as a key tool for elucidating the biochemical effects of methotrexate. By analyzing the global metabolic profile, researchers can identify biomarkers associated with the drug's pharmacological activity. nih.gov
In one study, erythroblastoid cells exposed to methotrexate exhibited significant alterations in their metabolomic profile. nih.gov Analysis of 724 identified metabolites revealed distinct changes associated with the drug's growth-inhibiting effects. nih.gov Specifically, treatment led to increased levels of several metabolites while decreasing others. These findings highlight methotrexate's impact not only on its direct target pathway, folate metabolism and nucleotide biosynthesis, but also on a wide array of other metabolic pathways, including those involving amino acids, carbohydrates, and lipids. nih.gov
Further research using the collagen-induced arthritis mouse model demonstrated that methotrexate treatment could normalize the levels of several red blood cell metabolites that were altered by the disease. mdpi.com This suggests that metabolomic profiling of red blood cells could be a promising strategy for discovering biomarkers of methotrexate response. mdpi.com
Table 1: Changes in Cellular Metabolite Levels in Response to Methotrexate
| Metabolite | Change in Response to Methotrexate | Reference |
|---|---|---|
| Ketoisovaleric acid | Increased | nih.govnih.gov |
| Fructose | Increased | nih.govnih.gov |
| Galactose | Increased | nih.govnih.gov |
| 2-deoxycytidine | Increased | nih.govnih.gov |
| 2-deoxyuridine | Decreased | nih.govnih.gov |
| Phosphatidylinositol 32:0 | Decreased | nih.gov |
| Orotic acid | Decreased | nih.gov |
| Inosine monophosphate | Decreased | nih.gov |
Transcriptomics and Gene Expression Analysis
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. This approach provides valuable insights into how methotrexate influences gene expression, which can help explain its therapeutic effects and the reasons for non-responsiveness in some patients. nih.gov
In studies of patients with rheumatoid arthritis, transcriptomic analysis of peripheral blood mononuclear cells revealed significant changes in gene expression following methotrexate treatment. nih.govfrontiersin.org Among patients who responded well to the therapy, 3 genes were found to be upregulated and 35 were suppressed. frontiersin.org Notably, these changes included the suppression of FOXP3, a master regulator of regulatory T-cells, and several immunoglobulin genes. nih.govfrontiersin.org Gene set enrichment analysis also indicated a suppression of the cell cycle in responding patients. frontiersin.org
Conversely, non-responders also exhibited changes in gene expression, but these were distinct from those seen in responders. frontiersin.org Analysis of gene networks in non-responders pointed to a significant overrepresentation of genes involved in the type I interferon signaling pathway, both before treatment and four weeks after initiation. nih.gov These findings suggest that baseline gene expression profiles and early changes in response to treatment could potentially be used to predict a patient's response to methotrexate. nih.gov
Table 2: Gene Expression Changes in Response to Methotrexate in Rheumatoid Arthritis Patients
| Patient Group | Key Gene/Pathway Affected | Effect | Reference |
|---|---|---|---|
| Responders | FOXP3 | Suppressed | nih.govfrontiersin.org |
| Responders | Immunoglobulin Genes | Suppressed | nih.govfrontiersin.org |
| Responders | Cell Cycle Genes | Suppressed | frontiersin.org |
| Non-Responders | Type I Interferon Signaling Pathway | Overrepresented | nih.gov |
Nanomaterial-Based Optical Probes for Detection and Sensing
The development of novel analytical tools for the precise and sensitive detection of methotrexate is a significant area of research. Nanomaterial-based optical probes have shown great promise in this regard, offering advantages such as high sensitivity and selectivity. ijpsjournal.comnih.gov These sensors often rely on fluorescence quenching or colorimetric changes to detect the presence of methotrexate.
Various nanomaterials have been explored for this purpose, including quantum dots (QDs), gold nanostars, and silica nanoparticles. For instance, a ratiometric sensing platform was developed using blue-emission graphene quantum dots coupled with rhodamine B doped gold nanostars (B-GQDs/Au NSt-RB). nih.gov This probe demonstrated a low limit of detection of 2.28 x 10⁻¹⁰ M and was successfully used to detect methotrexate in real plasma samples. nih.gov
Another approach utilized zinc nitride quantum dots as a fluorescent nanoprobe. researchgate.net The fluorescence intensity of these QDs was diminished in the presence of methotrexate, likely due to electrostatic interactions. This method achieved a detection limit of 0.003 µg/mL in human plasma samples. researchgate.net Similarly, amine-functionalized silica carbon polymer dots have been employed as an optical sensor, detecting methotrexate through a fluorescence quenching mechanism with a low limit of detection of 10 ng/mL in plasma. nih.gov
Table 3: Performance of Various Nanomaterial-Based Optical Probes for Methotrexate Detection
| Nanomaterial Probe | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Graphene Quantum Dots/Rhodamine B doped Gold Nanostars (B-GQDs/Au NSt-RB) | Ratiometric Fluorescence | 0.3 nM - 50.0 µM | 0.228 nM | nih.gov |
| Zinc Nitride Quantum Dots | Fluorescence Quenching | 0.02 - 2.4 µg/mL | 0.003 µg/mL | researchgate.net |
| Amine-functionalized Silica Carbon Polymer Dots (APTES-CPDs) | Fluorescence Quenching | 10 ng/mL - 50 µg/mL | 10 ng/mL | nih.gov |
| Terbium-doped Dendritic Silica Particles (Tb@KCC-1) | Fluorescence Quenching | 44 nM - 2.2 µM | 35 nM |
Computational and Theoretical Modeling in Methotrexate Research
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of ligands to proteins and to study the dynamic behavior of these complexes over time.
Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of purines, thymidylate, and several amino acids, making it a key target for anticancer drugs nih.gov. Methotrexate (B535133), a potent inhibitor of DHFR, binds to the enzyme's active site, preventing the reduction of dihydrofolate to tetrahydrofolate nih.gov.
Molecular docking studies are employed to predict the preferred binding orientation of methotrexate within the DHFR active site, minimizing the conformational energy of the ligand-protein complex researchgate.net. These simulations have been crucial in understanding the structural basis of methotrexate's inhibitory activity. For instance, docking studies have shown that methotrexate fits into the same binding pocket as the natural substrate, dihydrofolate researchgate.net.
The binding affinity of methotrexate to DHFR is exceptionally high, with a dissociation constant in the nanomolar range nih.govresearchgate.net. This tight binding is attributed to a network of hydrogen bonds and van der Waals interactions with key residues in the active site. Molecular interaction analysis reveals that methotrexate forms hydrogen bonds with residues such as Ile7, Glu30, Arg31, Asn64, Lys68, Val115, and Tyr121 in wild-type human DHFR (hDHFR) nih.gov. Additionally, van der Waals interactions are observed with residues like Asp21, Phe34, Tyr33, Glu35, Thr56, Pro61, Arg70, Phe134, and Thr136 nih.gov.
The table below summarizes key molecular interactions between methotrexate and the active site residues of wild-type hDHFR as identified through computational analyses.
Mutations in the DHFR enzyme can lead to decreased affinity for methotrexate, a common mechanism of drug resistance nih.gov. Computational studies on mutant forms of hDHFR, such as the F31R/Q35E variant, have provided insights into the molecular basis of this resistance. These studies show that substitutions of key amino acids can disrupt the critical interactions necessary for tight methotrexate binding nih.gov.
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes that occur when methotrexate binds to DHFR. These simulations reveal that the binding process is complex and involves multiple steps and conformational changes in both the ligand and the protein nih.govresearchgate.net.
Upon binding, a loop region of the DHFR enzyme (residues 9-24) closes over the methotrexate molecule, effectively trapping it in the active site nih.gov. This conformational change is crucial for the tight binding and inhibitory action of the drug. MD simulations can track the root-mean-square deviation (RMSD) of the protein-ligand complex over time to assess its stability. For the methotrexate-wild type hDHFR complex, the RMSD remains stable, indicating a consistent binding mode nih.gov. However, in simulations with drug-resistant mutant hDHFR, the RMSD of methotrexate can significantly increase, signifying a loss of stable binding nih.gov.
The binding of methotrexate to DHFR is not a simple lock-and-key mechanism but rather involves an induced-fit process where the protein undergoes conformational changes to accommodate the ligand. Single-molecule studies have revealed a conformational change in the enzyme-methotrexate complex that is not observed in ensemble studies, attributed to the opening and closing of the enzyme loop over the bound methotrexate nih.gov.
The following table presents a summary of binding free energy calculations for methotrexate with wild-type and mutant hDHFR, demonstrating the impact of mutations on binding affinity.
Quantum Chemistry Calculations
Quantum chemistry calculations offer a highly detailed electronic-level understanding of molecules, providing insights into their structure, reactivity, and energetic properties.
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are used to analyze the electronic structure of methotrexate and its analogs tandfonline.comnih.gov. These calculations can determine properties like charge distribution, dipole moment, and the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and interaction capabilities.
Studies have shown that modifications to the methotrexate structure, such as halogenation, can significantly alter its electronic properties and, consequently, its binding affinity for DHFR tandfonline.comnih.gov. By calculating these properties, researchers can rationally design new methotrexate derivatives with potentially improved therapeutic profiles.
The electronic structure of methotrexate is characterized by the presence of a heteroatomic pteridine (B1203161) chromophore, which gives rise to strong π-π* interactions observable in its UV-Vis spectrum researchgate.net. Quantum chemical calculations can help interpret these spectral features and provide a deeper understanding of the electronic transitions involved.
Quantum chemistry calculations are also employed to study the interaction energies within molecular clusters of methotrexate. This is particularly relevant for understanding the formation and stability of methotrexate nanoparticles and other formulations daneshyari.comresearchgate.net.
By calculating the interaction energies between methotrexate molecules in different ionization states (e.g., zwitterionic, cationic, anionic), researchers can predict their aggregation behavior. For instance, computational results have indicated that clusters in zwitterionic and cationic states exhibit higher interaction energies, favoring aggregation, while anionic clusters have lower interaction energies, making aggregation less likely researchgate.net. This information is invaluable for the rational design of drug delivery systems.
Computational Pharmacokinetic and Pharmacodynamic Modeling
Computational pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a powerful approach to simulate and predict the absorption, distribution, metabolism, excretion (ADME), and therapeutic effect of drugs in the body.
These models can be used to characterize the complex relationship between drug dosage, plasma concentration, and clinical response. For methotrexate, PK/PD models have been developed to describe the relationship between the concentration of methotrexate polyglutamates in red blood cells and the clinical response in patients with rheumatoid arthritis nih.govresearchgate.net.
One study found that for every 40 nmol/L increase in the total concentration of methotrexate polyglutamates (PG3-5) in erythrocytes, there was a one-unit reduction in the Disease Activity Score (DAS-28-3) nih.govresearchgate.net. Such models can also incorporate patient-specific covariates, like age and concomitant medications, to personalize treatment strategies.
Furthermore, computational models have been used to investigate the metabolism of methotrexate to its primary metabolite, 7-hydroxymethotrexate walshmedicalmedia.comlongdom.org. These models can help to understand the time-dependent changes in metabolite formation and how they might influence the drug's efficacy and toxicity profile walshmedicalmedia.comlongdom.org. While methotrexate pharmacokinetics are generally independent of dose and dosing mode over a certain range, its toxicity can be highly dependent on the dosing protocol nih.gov. Time-dissociated PK/PD models have been successfully used to characterize this protocol dependence nih.gov.
Intracellular Methotrexate Polyglutamate Accumulation Models
The therapeutic efficacy of methotrexate is critically dependent on its intracellular conversion to and accumulation of active methotrexate polyglutamates (MTXPGs). mdpi.com Computational models have been developed to describe the complex pharmacokinetics of this process. These mathematical models account for the plasma disposition of methotrexate, its transport into cells, and its subsequent metabolism into various polyglutamated forms. srce.hrnih.gov
Table 1: Key Parameters in Intracellular MTXPG Accumulation Models
| Parameter | Description | Significance in Modeling |
| MTX Influx/Efflux | The rates at which methotrexate enters and exits the cell, often mediated by transporters like the reduced folate carrier (SLC19A1) and ABC transporters. | Determines the initial availability of the substrate (methotrexate) for polyglutamation. srce.hr |
| FPGS Activity | The enzymatic activity of folylpolyglutamate synthetase, which catalyzes the addition of glutamate (B1630785) residues to form MTXPGs. | A primary driver of MTXPG formation and accumulation; higher activity is linked to greater accumulation. srce.hrnih.gov |
| GGH Activity | The enzymatic activity of γ-glutamyl hydrolase, which removes glutamate residues from MTXPGs. | Modulates the retention of MTXPGs; higher activity leads to lower accumulation. nih.gov |
| Intracellular Volume of Distribution | The theoretical volume that all methotrexate species would occupy within the cell at equilibrium. | A crucial parameter for accurately describing the concentration of MTX and MTXPGs within the cellular environment. nih.gov |
Folate Pathway Inhibition Dynamics Modeling
Once formed, MTXPGs exert their cytotoxic effects by competitively inhibiting key enzymes in the folate pathway. srce.hr Computational models are crucial for understanding the complex dynamics of this inhibition. These models simulate how MTXPGs interfere with folate metabolism, ultimately blocking the synthesis of purines and pyrimidines necessary for DNA and RNA production. mdpi.comsrce.hr
The primary target of methotrexate is the enzyme dihydrofolate reductase (DHFR), but its polyglutamated forms also potently inhibit other enzymes, including thymidylate synthase (TS), glycinamide (B1583983) ribonucleotide formyltransferase (GART), and aminoimidazole carboxamide ribonucleotide transformylase (AICART). srce.hr By linking intracellular MTXPG pharmacokinetic models with folate pathway models, researchers can simulate the downstream effects of treatment, such as the inhibition of de novo purine (B94841) synthesis (DNPS). srce.hrnih.gov
These integrated models have been used to explore the mechanisms of drug interactions and resistance. nih.gov For example, early modeling studies investigated how increases in DHFR activity or decreases in drug transport could affect methotrexate's inhibitory action. nih.gov The simulations can predict how different levels of MTXPG accumulation, influenced by factors like drug dose and schedule, lead to differential inhibition of critical biosynthetic pathways. srce.hrnih.gov This approach allows for a mechanistic understanding of how methotrexate perturbs folate homeostasis to achieve its therapeutic effect. mdpi.com
Prediction of In Vivo Variability in Cellular Accumulation
A significant challenge in methotrexate therapy is the substantial interpatient variability in drug response and toxicity. nih.gov Computational models are instrumental in identifying the sources of this variability by analyzing the in vivo pharmacokinetics of MTXPG accumulation in patients' cells. mdpi.com Studies have documented more than 100-fold differences in MTXPG levels among patients, which significantly influences the drug's antileukemic effects. researchgate.netnih.gov
Pharmacokinetic models have been developed using patient data to relate variability in MTXPG accumulation to specific covariates. srce.hr These models have identified that factors such as the lineage (B-cell vs. T-cell), ploidy, and molecular subtype of acute lymphoblastic leukemia (ALL) significantly affect MTXPG pharmacokinetic parameters. srce.hrnih.gov
Multivariable models have successfully explained a significant portion of the variation in MTXPG accumulation by integrating genomic, epigenomic, and patient-specific variables. nih.gov Key predictors identified through this modeling include:
ALL molecular subtype nih.gov
The ratio of influx (SLC19A1) to efflux (ABCC1 + ABCC4) transporter expression nih.gov
FPGS mRNA expression nih.gov
Methotrexate infusion time nih.gov
Systemic drug clearance nih.gov
These models not only help explain observed differences but can also be used for simulation to optimize treatment strategies. srce.hr For instance, simulations have indicated that a longer infusion time (e.g., 24 hours vs. 4 hours) is generally superior for achieving higher intracellular MTXPG levels across different ALL subtypes. researchgate.netnih.gov
Drug Interaction Prediction and Mechanistic Inference
Computational modeling is a powerful tool for predicting potential drug-drug interactions (DDIs) with methotrexate and inferring the underlying mechanisms, thereby enhancing patient safety.
Pharmacokinetic (CYP-related) Interaction Modeling
Modeling of cytochrome P450 (CYP) enzyme-related interactions is not a primary focus for methotrexate. This is because CYP enzymes are not significantly involved in its metabolism. aacrjournals.org The drug is mostly excreted from the body unchanged. aacrjournals.org A small fraction, approximately 10%, is metabolized by hepatic aldehyde-oxidase to 7-hydroxymethotrexate, a process independent of the CYP system. aacrjournals.org Studies in animal models have shown that methotrexate possesses a lesser capacity to modulate hepatic CYP enzymes compared to other antineoplastic drugs. nih.gov Therefore, computational modeling of methotrexate DDIs concentrates on other, more relevant mechanistic pathways.
Pharmacodynamic (Non-CYP) Interaction Modeling
The most clinically significant interactions with methotrexate are pharmacodynamic and involve non-CYP pathways, particularly those mediated by drug transporters. mdpi.comresearchgate.net Physiologically-based pharmacokinetic (PBPK) modeling is the primary computational approach used to simulate and predict these interactions. nih.govnih.gov PBPK models integrate in vitro data with physiological information to mechanistically predict how co-administered drugs might alter methotrexate's disposition. nih.gov
These models are essential for evaluating the impact of drugs that inhibit transporters involved in methotrexate's absorption, distribution, and elimination. Key transporters include the organic anion-transporting polypeptides (OATPs), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs). nih.govresearchgate.net By inhibiting these transporters, other drugs can delay methotrexate elimination, leading to elevated plasma concentrations and severe toxicity. nih.gov
PBPK models have been successfully developed and validated to:
Quantitatively interpret DDIs mediated by transporters like OATP1B1/3 and BCRP. nih.gov
Simulate the effects of inhibitors such as rifampicin, febuxostat, and cyclosporin A on methotrexate pharmacokinetics. nih.govnih.govresearchgate.net
Distinguish the impact of BCRP inhibition on methotrexate's absorption and elimination from effects on other pathways. researchgate.net
Table 2: Examples of Modeled Non-CYP Drug Interactions with Methotrexate
| Interacting Drug | Transporter(s) Involved | Modeling Approach | Predicted/Observed Effect |
| Rifampicin | OATP1B1/3 inhibitor | PBPK Modeling | Increased systemic exposure of methotrexate by 33%. nih.gov |
| Febuxostat | BCRP inhibitor | PBPK Modeling | Increased systemic exposure of methotrexate by 17%. nih.gov |
| Cyclosporin A | BCRP inhibitor | PBPK Modeling | Captured observed changes in methotrexate pharmacokinetic parameters, predicting an AUC ratio of 1.30 (vs. 1.31 observed). researchgate.net |
| Benzimidazoles (e.g., Pantoprazole) | BCRP inhibitor | In vivo mouse models and cellular assays | Significantly reduced the clearance of methotrexate. aacrjournals.org |
Computational Approaches for Nanotechnology-Based Drug Delivery Systems
Computational modeling plays a pivotal role in the rational design and optimization of nanotechnology-based systems for delivering methotrexate. These approaches allow researchers to predict the behavior of nanocarriers at a molecular level, saving time and resources before experimental validation. nih.gov
Molecular dynamics (MD) simulations are a key tool in this field, providing insights into the interactions between methotrexate and the components of a nanocarrier, such as a lipid bilayer or polymeric matrix. mdpi.comsrce.hrnih.gov These simulations can predict drug affinity, binding energy, and the stability of the drug-nanocarrier complex. nih.gov For example, MD simulations have been used to study the self-assembly of prodrug nanoparticles and to understand the mechanisms of drug release in specific environments, such as the acidic milieu of a tumor. srce.hr
Other computational methods, such as density functional theory (DFT), are used to determine the structural and electronic properties of methotrexate molecules and their clusters. nih.gov This information helps in evaluating the mechanism of nanoparticle formation. nih.gov For instance, computational studies have shown that the ionic state of methotrexate (cationic, zwitterionic, or anionic) influences the energy of interaction between molecules, which in turn affects their aggregation and the resulting nanoparticle size. nih.gov
Table 3: Computational Modeling in Methotrexate Nanocarrier Development
| Computational Method | Application in Nanocarrier Design | Key Insights |
| Molecular Dynamics (MD) Simulation | Studying interactions of methotrexate with lipid bilayers or polymers; predicting nanoparticle stability and drug release. mdpi.comsrce.hr | Provides information on drug-carrier affinity, binding energy, and the dynamic behavior of the complex in biological settings. nih.gov |
| Density Functional Theory (DFT) | Determining structural and electronic properties of methotrexate clusters to understand nanoparticle formation. nih.gov | Predicts how molecular interactions (e.g., aggregation) are influenced by the chemical state of the drug, guiding the design of precipitation methods. nih.gov |
| Dissipative Particle Dynamics (DPD) | Decoding the structure and self-assembly of prodrug nanoparticles. srce.hr | Details the formation of layered nanoparticle structures and can accurately forecast particle size. srce.hr |
| Molecular Docking | Predicting the targeting efficiency of nanocarriers to specific receptors (e.g., macrophage mannose receptors). nih.gov | Assesses binding affinity and interactions, confirming the potential of a nanocarrier to act as a promising lead molecule for targeted delivery. researchgate.netnih.gov |
Modeling Drug-Nanoparticle Interactions
The interaction between Dihydrate methotrexate and nanoparticles is a critical determinant of the efficacy of nano-based drug delivery systems. Computational modeling, particularly molecular dynamics (MD) simulations, allows for a detailed examination of these interactions at an atomic level. researchgate.net
One area of focus has been the complexation of methotrexate with nanocarriers like dendrimers. For instance, ligand diffusion molecular dynamic simulations have been employed to investigate the binding of methotrexate to polyamidoamine (PAMAM-G4) dendrimers. nih.gov These simulations can predict the stoichiometry of the drug-dendrimer complex and elucidate the energetic basis of their binding under various pH conditions (neutral, basic, and acidic). nih.gov Such studies have revealed that the binding free energy values can suggest a slower drug release in neutral and acidic environments, which is a desirable characteristic for controlled drug delivery to tumor tissues. nih.gov
MD simulations are also utilized to understand the encapsulation process of drugs within nanocarriers, providing insights that can guide the design of more efficient delivery systems. scispace.com By simulating the movements and interactions of atoms and molecules over time, researchers can explore how methotrexate binds to carriers, the mechanisms of drug release, and the interactions of the carrier with biological components. researchgate.net
| Simulation Type | Nanoparticle Studied | Key Findings |
| Ligand Diffusion Molecular Dynamics | PAMAM-G4 Dendrimer | Reproduced experimental complex stoichiometry; predicted slower drug release in neutral and acidic conditions. nih.gov |
| Molecular Dynamics | General Nanocarriers | Provides insights into drug encapsulation, binding mechanisms, and release profiles. researchgate.netscispace.com |
Prediction of Nanoparticle Formation and Stability
Computational modeling plays a crucial role in predicting the formation and stability of this compound nanoparticles. daneshyari.com Quantum chemistry calculations, such as those using density functional theory (DFT), can determine the structural and electronic properties of methotrexate molecules and their clusters. daneshyari.com These calculations help in understanding the mechanism of nanoparticle formation. daneshyari.comnih.gov
Studies have shown that the ionic state of methotrexate significantly influences nanoparticle aggregation. Computational results have indicated that clusters in zwitterionic and cationic states exhibit larger dimensions and higher interaction energies between methotrexate molecules, which promotes aggregation. nih.govresearchgate.net In contrast, clusters in the anionic state show lower interaction energies, making aggregation less likely. nih.govresearchgate.net This theoretical understanding is invaluable for the rational design of nanosuspensions, for instance, by controlling the pH during the precipitation process to obtain nanoparticles of a desired size. daneshyari.comnih.gov
The stability of nanoparticles in biological media is another critical factor that can be assessed computationally. Simulations can predict potential agglomeration and changes in size distribution over time, which is crucial for their in vivo applications. mdpi.com
| Computational Method | Property Predicted | Influence on Nanoparticle Behavior |
| Quantum Chemistry (DFT) | Structural and electronic properties | Elucidates the mechanism of nanoparticle formation. daneshyari.com |
| Molecular Modeling | Interaction energies between molecules | Predicts the likelihood of aggregation based on the ionic state (cationic, zwitterionic, anionic). nih.govresearchgate.net |
| Molecular Dynamics | Nanoparticle behavior in media | Assesses stability and potential for agglomeration over time. mdpi.com |
Simulation of Cellular Uptake Mechanisms of Nanoparticles
The journey of a nanoparticle-encapsulated drug into a target cell is a complex process that can be illuminated by computational simulations. These models can predict how the design of nanoparticles influences their ability to cross biological barriers and be internalized by cells. nih.gov
One of the key mechanisms for nanoparticle entry into cells is endocytosis. mdpi.com Computational studies have shown that cationic nanoparticles, for example, exhibit strong interactions with the cell membrane, leading to efficient cellular uptake through a process known as adsorption-mediated endocytosis. mdpi.com
The physical properties of nanoparticles, such as their shape, are also critical for cellular uptake. Coarse-grained molecular dynamics simulations have been used to model clathrin-mediated endocytosis, a major pathway for nanoparticle internalization. These simulations have revealed that this process is sensitive to the nanoparticle's shape, with spherical nanoparticles being more readily wrapped by the cell membrane compared to rod-shaped or disk-shaped nanoparticles of the same volume. The efficiency of uptake has been shown to decrease as the nanoparticle's shape becomes more anisotropic. Understanding these mechanisms at a molecular level through simulation can guide the design of nanomedicines with improved efficacy.
| Simulation Approach | Cellular Process Investigated | Key Findings |
| Molecular Modeling | Adsorption-mediated endocytosis | Cationic nanoparticles show strong cell membrane interaction and uptake. mdpi.com |
| Coarse-Grained Molecular Dynamics | Clathrin-mediated endocytosis | Cellular uptake is shape-sensitive; spherical nanoparticles are more efficiently internalized. |
In Silico Design and Screening of Methotrexate Analogs
In silico techniques are powerful tools for the rational design and screening of novel this compound analogs with potentially improved efficacy and reduced toxicity. researchgate.net These computational approaches accelerate the drug discovery process by identifying promising candidates for further experimental validation. nih.gov
Quantitative structure-activity relationship (QSAR) modeling is a key computational method used to correlate the chemical structure of a molecule with its biological activity. nih.govwikipedia.org For methotrexate and its analogs, 2D-QSAR models have identified important factors for their transport, such as the octanol/water partition coefficient, hydrophobicity, and negative charge. nih.gov Furthermore, 3D-QSAR methods have been used to develop pharmacophore models that identify the critical molecular features required for binding affinity to specific transporters. nih.gov
Virtual screening is another powerful in silico technique used to screen large libraries of compounds to identify potential drug candidates. nih.govnih.gov For instance, structure-based pharmacophore modeling has been used to screen for methotrexate analogs that can inhibit human dihydrofolate reductase (hDHFR), even in drug-resistant forms of the enzyme. nih.govnih.gov This process involves generating pharmacophore models for both wild-type and mutant enzymes and then using these models as 3D queries to screen libraries of methotrexate analogs. nih.govnih.gov Hits from the virtual screen are then subjected to molecular docking and molecular dynamics simulations to estimate their binding stability and affinity for the target enzyme. nih.gov
These computational studies have led to the identification of methotrexate analogs with potentially stronger affinity and more stable binding to hDHFR than methotrexate itself, offering promise for overcoming drug resistance. nih.gov
| Computational Technique | Application in Methotrexate Analog Research | Outcome |
| 2D-QSAR | Identifying key physicochemical properties for transport. | Highlighted the importance of partition coefficient, hydrophobicity, and negative charge. nih.gov |
| 3D-QSAR | Developing pharmacophore models for transporter binding. | Identified critical molecular features for binding affinity. nih.gov |
| Virtual Screening | Screening compound libraries for hDHFR inhibitors. | Identified potential methotrexate analogs effective against wild-type and mutant enzymes. nih.govnih.gov |
| Molecular Docking | Predicting binding poses and affinities of analogs to hDHFR. | Ranks potential candidates based on their predicted binding scores. nih.gov |
| Molecular Dynamics Simulation | Evaluating the stability of analog-enzyme complexes. | Confirms the stability of binding and identifies key interactions over time. nih.gov |
Development and Research of Methotrexate Analogs
Structure-Activity Relationship (SAR) Studies of Methotrexate (B535133) Derivatives
The N10 position of the p-aminobenzoyl moiety is a critical site for modification. Structural changes here can significantly impact the molecule's transport into cells without drastically altering its affinity for its primary target, dihydrofolate reductase (DHFR) nih.gov.
Key findings from modifications at this position include:
N10-alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) at the N10 position can influence cellular uptake. Studies on 10-deaza-aminopterin analogs showed that while these compounds remained potent DHFR inhibitors, their transport properties in tumor cells versus normal intestinal epithelial cells were altered. Specifically, alkylation at C10 (as in 10-deaza-aminopterin) or N10 reduced the efficiency of transport into intestinal cells more than into some tumor cells, suggesting a potential for improved therapeutic selectivity nih.gov.
10-deaza-aminopterin Series: Analogs such as 10-ethyl-10-deaza-aminopterin (10-EDAM) have demonstrated superior antitumor properties compared to methotrexate nih.govnih.gov. These analogs generally exhibit a higher affinity for the reduced folate carrier (RFC), leading to better accumulation within cancer cells nih.gov.
The pteridine (B1203161) ring and the benzoylglutamate tail are essential for methotrexate's activity, governing enzyme binding and cellular retention, respectively.
Pteridine Moiety: The 2,4-diaminopteridine (B74722) ring is the primary pharmacophore responsible for high-affinity binding to DHFR nih.gov.
Deaza Analogs: Replacement of nitrogen atoms in the pteridine ring with carbon (deaza analogs) has been explored. For instance, 5,8-dideaza analogs of methotrexate have been synthesized and shown to be potent inhibitors of DHFR. One such oxygenated derivative exhibited an IC50 value of 0.02 µM against the A549 lung cancer cell line, demonstrating greater cytotoxicity than methotrexate itself in this model mdpi.com. The binding of the pteridine ring to DHFR is known to be exceptionally strong, with the ring binding in a rotated orientation compared to the natural substrate, folate nih.govacs.org.
Benzoylglutamate Moiety: This portion of the molecule is crucial for cellular uptake and intracellular retention via polyglutamylation.
Glutamate (B1630785) Replacement: Replacing the glutamate moiety with other amino acids like ornithine, lysine, or 2,4-diaminobutyric acid has been studied. An aminopterin (B17811) analog with ornithine in place of glutamate was found to be a potent dual inhibitor of both DHFR and folylpolyglutamate synthetase (FPGS) nih.gov. However, the presence of a positively charged amino group in these basic amino acid side chains can be detrimental to cellular uptake nih.govnih.gov.
Gamma-Carboxyl Modifications: The terminal γ-carboxyl group is a key site for modification.
Esterification to create lipophilic derivatives, such as didodecyl methotrexate (ddMTX), can enhance cellular uptake by bypassing the reduced folate carrier, thereby helping to overcome transport-based resistance nih.govresearchgate.net.
Conversion of the γ-carboxyl to a tetrazole ring, an acidic isostere, resulted in analogs that were more potent inhibitors of leukemia cell growth during continuous exposure. These tetrazolyl analogs showed more efficient transport into cells via the folate carrier researchgate.net.
Amide derivatives, such as the γ-n-butylamide and γ-benzylamide, have also been synthesized. These modifications are generally well-tolerated for DHFR binding nih.gov.
Amide Linker Modification: Replacing the amide carbonyl group in the side chain with a methylene (CH2) group ("deoxoaminopterin") resulted in a 10- to 20-fold lower affinity for DHFR and a loss of antitumor activity, highlighting the importance of this carbonyl group as a structural determinant for biological function nih.gov.
Rational Design Principles for Novel Antifolate Compounds
The rational design of new antifolates leverages detailed knowledge of folate metabolism, target enzyme structures, and mechanisms of drug resistance. The goal is to create next-generation inhibitors with improved pharmacological properties.
A primary driver in the design of novel antifolates is the need to circumvent clinical resistance to methotrexate. Key resistance mechanisms include impaired drug transport, mutations in the target DHFR enzyme, and decreased intracellular drug retention due to insufficient polyglutamylation.
Strategies to overcome these challenges include:
Bypassing Transport Resistance: A common resistance mechanism is the downregulation or mutation of the reduced folate carrier (RFC). To counter this, lipophilic analogs have been developed. These compounds, such as trimetrexate and piritrexim, can enter cells via passive diffusion, independent of the RFC. This makes them effective against tumor cells that have developed resistance to methotrexate through impaired transport nih.gov. The synthesis of lipophilic derivatives like didodecyl methotrexate (ddMTX), which can be formulated in lipid nanoemulsions, represents another approach to enhance cellular uptake and overcome this form of resistance nih.govresearchgate.net.
Overcoming Target-Based Resistance: Mutations in the DHFR enzyme can reduce methotrexate's binding affinity. Computational methods, including molecular dynamics simulations and structure-based pharmacophore modeling, are used to design novel inhibitors that can effectively bind to both wild-type and mutant forms of DHFR mdpi.com. This in silico approach helps predict which analogs will maintain a strong affinity for drug-resistant variants of the enzyme mdpi.com.
Enhancing Intracellular Retention: Methotrexate is retained in cells after being converted to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). Resistance can arise from decreased FPGS activity. Therefore, a key design strategy is to create analogs that are better substrates for FPGS. For example, replacing the glutamate of aminopterin with ornithine created a potent dual inhibitor of both DHFR and FPGS, which could potentially interfere with the polyglutamylation of natural folates and enhance its own activity in resistant cells nih.gov.
Improving the specificity and binding affinity of new analogs for their intended molecular targets is crucial for enhancing potency and reducing off-target effects.
Improving DHFR Affinity: While methotrexate is already a high-affinity inhibitor of DHFR, there is still room for improvement, particularly against resistant forms of the enzyme. Analogs are designed to form stronger interactions with key residues in the DHFR active site. For example, the introduction of an amide bond into trimethoprim analogs was shown to increase their affinity for human DHFR by enhancing interactions with residues like Ala-9, Val-115, and Tyr-121 mdpi.com.
Dual- and Multi-Target Inhibition: A sophisticated strategy involves designing single molecules that can inhibit multiple key enzymes in the folate pathway. As mentioned, analogs that inhibit both DHFR and FPGS can offer a dual-pronged attack nih.gov. Other research has focused on creating dual inhibitors of DHFR and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICART), another important enzyme in purine (B94841) synthesis, to achieve both anti-proliferative and anti-inflammatory effects from a single compound researchgate.net. This multi-target approach can lead to synergistic effects and may reduce the likelihood of developing resistance.
Targeted Delivery Systems: Another aspect of optimizing specificity involves conjugating methotrexate or its analogs to targeting moieties. For instance, linking methotrexate to molecules that bind to overexpressed receptors on cancer cells, such as the folate receptor, can concentrate the drug at the tumor site, thereby increasing efficacy and minimizing systemic toxicity nih.govnih.gov.
Synthesis and Characterization of Methotrexate Analogs
The creation and verification of novel methotrexate analogs involve sophisticated chemical synthesis and rigorous analytical characterization.
Synthesis: The synthesis of methotrexate derivatives often starts from key precursors like 4-amino-4-deoxy-N10-methylpteroic acid (mAPA) or 2,4-diamino-6-(bromomethyl)pteridine nih.govnih.gov. Common synthetic strategies include:
Peptide Coupling: Standard peptide coupling reagents, such as diethyl phosphorocyanidate, are used to form the amide bond between the pteroic acid moiety and the desired amino acid or peptide side chain nih.govnih.gov.
Alkylation: Direct alkylation is a method used to introduce substituents, for example, in the preparation of 8-alkyl-7,8-dihydromethotrexate analogs nih.gov.
Solid-Phase Synthesis: For creating libraries of analogs, solid-phase synthesis offers an efficient approach. This method has been used to generate novel trimethoprim analogs, a related class of DHFR inhibitors mdpi.com.
Microwave-Assisted Synthesis: Modern techniques such as microwave-assisted synthesis have been applied to accelerate the production of methotrexate and its derivatives. This method can dramatically reduce reaction times from days to minutes, while also improving yields and product purity, making it a valuable tool in medicinal chemistry researchgate.netrsc.orgsphinxsai.com.
Characterization: Once synthesized, the identity, purity, and structure of the new analogs must be unequivocally confirmed using a suite of analytical techniques:
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the new analog, confirming that the desired chemical transformation has occurred. High-resolution mass spectrometry provides the exact mass, which helps in determining the elemental formula nih.gov.
Chromatography: High-Performance Liquid Chromatography (HPLC) is routinely used to assess the purity of the final compound and to isolate it from reaction byproducts nih.gov.
Elemental Analysis: This method provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is compared against the theoretical values calculated from the expected molecular formula to verify its composition rsc.org.
Spectroscopic and Thermal Analysis: Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy are used to identify characteristic functional groups. For solid-state characterization, X-ray Diffraction (XRD) can provide information about the crystalline structure, while Thermogravimetric Analysis (TGA) can be used to study the thermal stability of the compounds and their hydrated forms mdpi.com.
Gamma-Tert-Butyl Esters
The synthesis and biological evaluation of gamma-tert-butyl esters of methotrexate and its parent compound, aminopterin, have been a key area of research. New synthetic routes have been developed for gamma-tert-butyl methotrexate (γ-tBMTX), and the first gamma-monoester of aminopterin, gamma-tert-butylaminopterin (γ-tBAMT), has been created. nih.gov
Studies comparing these esters to their parent compounds have been conducted across various cancer cell lines. The inhibitory effects of γ-tBAMT and γ-tBMTX were assessed on purified dihydrofolate reductase (DHFR) from L1210 murine leukemia cells, as well as their impact on the growth of L1210 cells, CEM human leukemic lymphoblasts, and several human squamous cell carcinoma lines. nih.gov
While the DHFR inhibition activity of γ-tBAMT was very similar to that of γ-tBMTX, the aminopterin ester demonstrated greater potency against cancer cells in culture and in in-vivo models of L1210 leukemia in mice. nih.gov A significant finding was that cell lines resistant to methotrexate due to transport defects showed only partial cross-resistance to both γ-tBMTX and γ-tBAMT, suggesting these analogs may have utility in overcoming certain mechanisms of drug resistance. nih.gov
Table 1: Comparative Activity of Gamma-Tert-Butyl Esters
| Compound | Target/Model | Observation |
|---|---|---|
| γ-tBAMT vs. γ-tBMTX | DHFR Inhibition | Activities were very close. nih.gov |
| γ-tBAMT vs. γ-tBMTX | In Vitro Cell Culture | γ-tBAMT was more potent. nih.gov |
| γ-tBAMT vs. γ-tBMTX | In Vivo L1210 Leukemia | γ-tBAMT was more potent. nih.gov |
Halogen-Substituted Derivatives
Computer-aided drug design has facilitated the development of halogenated derivatives of methotrexate to improve their interaction with human dihydrofolate reductase (hDHFR). nih.govtandfonline.com A series of these derivatives were designed and evaluated using computational methods. nih.govtandfonline.com
Density Functional Theory was employed to optimize the structures of these modified drugs, revealing that halogenation caused significant changes in charge distribution, dipole moment, and thermodynamic stability. nih.govtandfonline.com Molecular docking studies were then performed to assess the binding affinity of these analogs to DHFR. Several modified derivatives, including M5, M6, M8, M10, M13, and M14, exhibited better binding affinity and more favorable non-bonding interactions with the target protein compared to the parent methotrexate. nih.gov The derivative designated M14 showed the highest binding affinity. nih.govtandfonline.com
Molecular dynamics simulations for the most promising complexes confirmed that the interactions between the modified drugs and the DHFR receptor were largely preserved over time, indicating stable binding. nih.govtandfonline.com These computational findings suggest that specific halogen substitutions can enhance the binding of methotrexate to its target enzyme. nih.gov
Table 2: Research Findings on Halogen-Substituted Methotrexate Derivatives
| Parameter | Method | Finding |
|---|---|---|
| Structural Properties | Density Functional Theory | Halogenation significantly altered charge distribution, dipole moment, and thermodynamic stability. nih.govtandfonline.com |
| Binding Affinity | Molecular Docking | Derivatives M5, M6, M8, M10, M13, and M14 showed better binding affinity to DHFR than methotrexate. nih.gov |
| Stability of Interaction | Molecular Dynamics Simulation | Interactions between the top modified drugs and DHFR were stable and preserved. nih.govtandfonline.com |
Advanced Analogue Concepts
Beyond simple substitutions, more complex methotrexate analogs are being designed to introduce entirely new mechanisms of action.
Proteolysis Targeting Chimeras (PROTACs) for DHFR Degradation
A novel approach to overcoming methotrexate resistance involves the development of proteolysis targeting chimeras (PROTACs). rmit.edu.vnnih.gov Unlike traditional inhibitors, PROTACs are designed to eliminate the target protein from the cell. Methotrexate-based PROTACs have been created to induce the selective degradation of DHFR. rmit.edu.vnnih.gov
These PROTACs are cell-active and function through a proteasome- and E3 ligase-dependent mechanism, effectively targeting DHFR for destruction in multiple cancer cell lines. rmit.edu.vnnih.gov This mechanism is a significant departure from that of methotrexate itself. In fact, treatment with standard methotrexate often leads to an upregulation of DHFR protein expression, a known resistance mechanism. rmit.edu.vnnih.gov In contrast, MTX-based PROTACs, such as versortrexate, potently degrade DHFR. researchgate.net
Importantly, these PROTACs produce distinct and less-lethal cellular phenotypes compared to methotrexate, suggesting a different biological impact. rmit.edu.vnnih.gov These molecules serve as valuable chemical probes for studying the biochemistry of one-carbon metabolism and may represent leads for new therapeutics. rmit.edu.vnnih.gov
Dual-Acting Inhibitors (e.g., DHFR and AICART)
The therapeutic activity of methotrexate is not solely due to DHFR inhibition. Inside the cell, methotrexate is converted into polyglutamated forms (MTX-Glu). mdpi.com These metabolites are not only more potent inhibitors of DHFR but also inhibit other crucial enzymes involved in the de novo synthesis of purines. mdpi.com
One of these key enzymes is 5-aminoimidazole-4-carboxamide ribonucleotide transformylase (AICART). mdpi.comnih.gov By inhibiting both DHFR and AICART, polyglutamated methotrexate delivers a multi-pronged attack on nucleotide biosynthesis. mdpi.comnih.gov This dual action deprives the cell of essential precursors for both DNA and RNA synthesis, ultimately disrupting cell proliferation and leading to apoptosis. mdpi.com The inhibition of AICART specifically can lead to the accumulation of its substrate, ZMP, which is believed to contribute to the anti-inflammatory effects of low-dose methotrexate therapy. nih.gov
Preclinical Evaluation of Analog Mechanisms and Cellular Effects
Preclinical studies of these methotrexate analogs have provided critical insights into their mechanisms and potential advantages.
The evaluation of gamma-tert-butyl esters demonstrated that modifying the gamma-carboxyl group is a viable strategy for creating analogs with potent antitumor activity. nih.gov The finding that γ-tBMTX and γ-tBAMT can circumvent resistance mechanisms related to drug transport highlights their potential clinical utility. nih.gov
For halogen-substituted derivatives , preclinical computational analysis has been pivotal. Molecular modeling and dynamics simulations have shown that halogenation can significantly improve the binding affinity and stability of the drug-target complex. nih.govtandfonline.com These in silico studies provide a strong rationale for the synthesis and in vitro/in vivo testing of these specific analogs to confirm their enhanced DHFR inhibitory activity. nih.govtandfonline.com
The development of methotrexate-based PROTACs represents a paradigm shift from enzyme inhibition to targeted protein degradation. rmit.edu.vnnih.gov Preclinical cell-based assays have confirmed that these molecules successfully induce the degradation of DHFR, a mechanism that directly counters the common resistance strategy of DHFR upregulation. rmit.edu.vnnih.govresearchgate.net The observation that these PROTACs are effective in methotrexate-resistant cell lines is a key preclinical finding. rmit.edu.vn
Studies on the cellular effects of methotrexate have elucidated its role as a dual-acting inhibitor . The understanding that its polyglutamated metabolites inhibit both DHFR and AICART explains its potent antiproliferative effects by simultaneously blocking pathways for pyrimidine (B1678525) and purine synthesis. mdpi.comnih.gov This dual mechanism underscores the complex polypharmacology of the drug and its metabolites. mdpi.com
Future Directions in Methotrexate Research
Elucidating Unresolved Molecular Mechanisms
Despite decades of study, several aspects of dihydrate methotrexate's molecular action remain to be fully elucidated. Future research will be pivotal in unraveling these complexities, leading to a more comprehensive understanding of its therapeutic effects.
A key area of investigation is the conformational flexibility of the methotrexate (B535133) molecule. X-ray diffraction studies of a hydrated strontium salt of methotrexate have revealed the existence of two independent methotrexate molecules within the crystal structure, each exhibiting a different conformation researchgate.net. This finding provides experimental evidence for the molecule's ability to adopt different shapes, which is likely influenced by its hydration state and the surrounding chemical environment researchgate.net. Further research is needed to understand how these different conformations of this compound influence its binding affinity to its primary target, dihydrofolate reductase (DHFR), as well as other enzymes involved in the folate pathway. Understanding this dynamic interplay could explain variations in drug efficacy and patient response.
The polyglutamylation of methotrexate, a process crucial for its intracellular retention and activity, is another area ripe for further exploration. While it is known that methotrexate is converted to methotrexate polyglutamates (MTXPGs) within the cell, the precise kinetics and regulatory mechanisms of this process for the dihydrate form are not fully understood nih.govnih.govclinpgx.org. Future studies should focus on the enzymes involved, such as folylpolyglutamate synthetase (FPGS), and how their activity is influenced by the specific hydration state of the methotrexate molecule.
Furthermore, the impact of this compound on purine (B94841) and pyrimidine (B1678525) metabolism warrants deeper investigation. Methotrexate's inhibition of DHFR leads to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate nih.govproteopedia.org. However, the downstream effects on the intricate network of metabolic pathways are still being mapped out. Research focusing on the global metabolic changes induced by this compound will provide a more holistic view of its mechanism of action.
Advanced Understanding of Resistance Pathways and Circumvention Strategies
The development of resistance to methotrexate is a significant clinical challenge. A more profound understanding of the underlying molecular mechanisms is essential for developing strategies to overcome or circumvent this resistance.
Several key mechanisms of methotrexate resistance have been identified, including:
Impaired cellular uptake: Reduced expression or mutations in the reduced folate carrier (RFC), the primary transporter of methotrexate into cells, can significantly decrease intracellular drug concentrations oncohemakey.comrutgers.edunih.govaacrjournals.orgresearchgate.net.
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump methotrexate out of the cell, reducing its efficacy clinpgx.orgoncohemakey.comnih.gov.
Altered DHFR: Increased expression of DHFR through gene amplification or mutations that decrease the binding affinity of methotrexate can render the drug less effective oncohemakey.comaacrjournals.orgnih.gov.
Defective polyglutamylation: Reduced activity of FPGS can lead to decreased intracellular retention of methotrexate, as the polyglutamated forms are less readily effluxed from the cell nih.gov.
Future research should focus on how the specific properties of this compound, such as its conformation and hydration shell, influence its interaction with these resistance-mediating proteins. For instance, understanding how the dihydrate form is recognized and transported by RFC and ABC transporters could lead to the design of new molecules that are less susceptible to these resistance mechanisms.
Strategies to circumvent methotrexate resistance are a major focus of ongoing research. One promising approach is the development of novel antifolates that are not dependent on the same transport and metabolic pathways as methotrexate nih.govcancernetwork.comlife-science-alliance.org. For example, lipophilic antifolates can enter cells via passive diffusion, bypassing the need for RFC nih.govcancernetwork.com. Others are designed to be more efficiently polyglutamylated or to inhibit other key enzymes in the folate pathway nih.gov.
The following table summarizes the primary mechanisms of methotrexate resistance and potential circumvention strategies:
| Resistance Mechanism | Description | Circumvention Strategies |
| Impaired Cellular Uptake | Decreased function of the reduced folate carrier (RFC). oncohemakey.comrutgers.edunih.govaacrjournals.orgresearchgate.net | Development of antifolates that utilize alternative transport mechanisms or enter cells via passive diffusion. nih.govcancernetwork.com |
| Increased Drug Efflux | Overexpression of efflux pumps like ABC transporters. clinpgx.orgoncohemakey.comnih.gov | Co-administration of efflux pump inhibitors; design of antifolates that are poor substrates for these pumps. |
| Altered DHFR | Gene amplification leading to increased DHFR levels or mutations reducing methotrexate binding affinity. oncohemakey.comaacrjournals.orgnih.gov | Development of antifolates with higher affinity for mutated DHFR or that inhibit other essential enzymes. |
| Defective Polyglutamylation | Reduced activity of folylpolyglutamate synthetase (FPGS), leading to poor intracellular drug retention. nih.gov | Design of antifolates that are better substrates for FPGS or are effective in their monoglutamated form. nih.govlife-science-alliance.org |
This table is based on data from multiple sources and provides a simplified overview of complex biological processes.
Innovations in Analytical and Computational Methodologies
Advances in analytical and computational tools are revolutionizing our ability to study this compound at a molecular level. These innovations are providing unprecedented insights into its behavior and interactions within biological systems.
Analytical Methodologies:
A variety of sophisticated analytical techniques are now available for the precise quantification of methotrexate and its metabolites in biological samples. nih.govijpsjournal.comxjtu.edu.cnprimescholars.comresearchgate.netijprajournal.com These include:
High-Performance Liquid Chromatography (HPLC): Often coupled with UV-visible, fluorescence, or mass spectrometry detectors, HPLC is a widely used method for separating and quantifying methotrexate and its polyglutamated forms. nih.govijpsjournal.comprimescholars.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive and specific technique allows for the accurate measurement of low concentrations of methotrexate and its metabolites. primescholars.com
Capillary Electrophoresis: This technique offers high-resolution separation of charged molecules like methotrexate. nih.govxjtu.edu.cn
Future innovations in this area may include the development of novel biosensors and nanomaterial-based optical sensors for the rapid and sensitive detection of this compound in clinical settings. nih.gov
Computational Methodologies:
Computational modeling and simulation have become indispensable tools in methotrexate research. These approaches allow for the investigation of molecular interactions and the prediction of drug behavior at an atomic level.
Molecular Docking: This technique is used to predict the binding orientation of this compound to its target proteins, such as DHFR, and to understand the molecular basis of its inhibitory activity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interactions with proteins and other molecules over time. This can help to elucidate the mechanism of drug binding and the effects of mutations on drug resistance.
Quantum Chemistry Calculations: These methods can be used to study the electronic properties of this compound and to understand the nature of its chemical bonds and reactivity. researchgate.net
A notable application of computational modeling has been in the rational design of methotrexate nanosuspensions. By performing computational studies to determine the structural and electronic properties of methotrexate molecules and their clusters, researchers have been able to evaluate the mechanism of nanoparticle formation and design more effective drug delivery systems. researchgate.netnih.gov Another study used a network thermodynamic computer model to clarify the mechanism of action of antifolates and the importance of inhibition of thymidylate synthase by methotrexate-polyglutamates. nih.gov Furthermore, mathematical modeling has been employed to investigate the time-dependent changes in the formation of methotrexate's metabolite, 7-hydroxymethotrexate. researchgate.netwalshmedicalmedia.comlongdom.org Machine learning algorithms are also being used to predict patient response to methotrexate based on clinical and biological data. oup.com
Design and Development of Next-Generation Antifolates Based on Mechanistic Insights
The knowledge gained from studying the molecular mechanisms of this compound and the pathways of resistance is driving the rational design and development of next-generation antifolates with improved therapeutic profiles. nih.govcancernetwork.comnih.govmonash.edujohnshopkins.edursc.org
The primary goals for the development of new antifolates include:
Overcoming Resistance: Designing molecules that are effective against methotrexate-resistant cells is a top priority. cancernetwork.comnih.gov This includes developing drugs that are not substrates for efflux pumps or that can inhibit mutated forms of DHFR.
Increased Selectivity: Enhancing the selectivity of antifolates for tumor cells over healthy cells is crucial for reducing side effects. This can be achieved by targeting enzymes or transport systems that are overexpressed in cancer cells. nih.gov
Improved Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of new antifolates can lead to improved efficacy and a more convenient dosing schedule.
Novel Mechanisms of Action: Exploring new targets within the folate pathway and other related metabolic pathways can lead to the development of drugs with novel mechanisms of action. nih.govnih.gov
Structure-based drug design, which utilizes the three-dimensional structures of target proteins, is a powerful tool for developing new antifolates. By understanding the precise interactions between this compound and its binding site on DHFR, for example, medicinal chemists can design new molecules that fit more snugly into the active site and have a higher binding affinity. Computational studies, such as structure-based pharmacophore modeling and virtual screening, are being used to identify novel methotrexate analogs with the potential to inhibit both wild-type and drug-resistant forms of hDHFR. mdpi.com
Several promising next-generation antifolates are currently in various stages of clinical development. nih.govcancernetwork.comjohnshopkins.edu These agents have been rationally designed to address the limitations of methotrexate and offer new hope for patients with a variety of diseases.
Q & A
Basic Research Questions
Q. How should researchers design pharmacokinetic studies for dihydrate methotrexate to account for variable elimination rates in different patient populations?
- Methodological Approach :
- Incorporate serial blood sampling at protocol-specified intervals (e.g., post-dose at 24, 48, and 72 hours) to capture elimination kinetics. Use liquid chromatography-mass spectrometry (LC-MS) for precise quantification .
- Stratify participants by renal function, hydration status, and concomitant therapies (e.g., glucarpidase use) to assess confounding variables. Hydration protocols must be standardized to avoid dehydration-induced toxicity .
- Apply nonparametric survival analysis (e.g., Kaplan-Meier estimation) to model time-to-clearance thresholds (e.g., <0.05 µmol/L) .
Q. What analytical validation steps are critical when quantifying this compound in serum/plasma using enzymatic immunoassays?
- Methodological Approach :
- Validate matrix consistency: Use either serum or plasma exclusively for all samples from a single patient to avoid inter-method variability .
- Perform dilution integrity testing for high-concentration samples (>1.20 µmol/L) using validated dilution buffers (e.g., ARK Methotrexate Dilution Buffer) and document dilution factors to ensure traceability .
- Cross-validate results with LC-MS or HPLC to confirm assay specificity, particularly in patients receiving antidotes like glucarpidase, which may interfere with immunoassay accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data across heterogeneous clinical trials?
- Methodological Approach :
- Conduct meta-analyses with subgroup stratification by dosing regimen (e.g., high-dose vs. low-dose), administration route, and patient comorbidities (e.g., renal impairment). Use mixed-effects models to account for trial heterogeneity .
- Apply sensitivity analyses to exclude outliers or trials with methodological biases (e.g., inconsistent hydration protocols or sampling times) .
- Leverage shared clinical trial datasets (e.g., Horizon Therapeutics’ anonymized data) for pooled re-analysis under standardized criteria .
Q. What mixed-methods frameworks are suitable for investigating patient adherence to this compound in longitudinal studies?
- Methodological Approach :
- Quantitative : Design a quasi-experimental study measuring adherence via serum drug levels (using ARK Methotrexate Assay) and correlate with clinical outcomes (e.g., RAPID3 scores in rheumatoid arthritis) .
- Qualitative : Conduct semi-structured interviews to identify barriers (e.g., side effects, dosing complexity) and contextualize quantitative findings .
- Integrate datasets using triangulation to identify discordances between self-reported adherence and biochemical data .
Q. How should researchers address inter-laboratory variability in this compound quantification?
- Methodological Approach :
- Implement harmonization protocols: Distribute standardized reference materials (e.g., NIST-traceable controls) across labs and mandate participation in proficiency testing programs .
- Document all pre-analytical variables (e.g., sample collection timing, centrifugation speed) and analytical parameters (e.g., calibration curves, lot-specific reagent validation) to enable cross-lab comparisons .
- Use Bland-Altman plots to quantify bias between methods and establish acceptable limits of agreement .
Methodological Considerations for Data Reporting
- Reproducibility : Follow CONSORT or STROBE guidelines for clinical and observational studies, respectively. Include raw data tables for pharmacokinetic parameters (e.g., AUC, Cmax, t½) in supplementary materials .
- Statistical Rigor : Pre-specify primary endpoints and statistical power calculations in research proposals to avoid post-hoc data dredging .
- Ethical Compliance : For trials involving high-dose methotrexate, ensure protocols include hydration monitoring and toxicity rescue plans (e.g., leucovorin or glucarpidase administration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
